Product packaging for 2-Phenylthiazole(Cat. No.:CAS No. 1826-11-5)

2-Phenylthiazole

Cat. No.: B155284
CAS No.: 1826-11-5
M. Wt: 161.23 g/mol
InChI Key: WYKHSBAVLOPISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylthiazole is a useful research compound. Its molecular formula is C9H7NS and its molecular weight is 161.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B155284 2-Phenylthiazole CAS No. 1826-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHSBAVLOPISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338201
Record name 2-Phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-11-5
Record name 2-Phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic characterization of 2-Phenylthiazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for acquiring these spectra.

Introduction to this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₇NS. Its structure, consisting of a phenyl ring attached to a thiazole ring, imparts unique physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-5'7.95d
H-4'7.50d
Phenyl-H (ortho)7.90m
Phenyl-H (meta, para)7.45m

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2'168.3
C-4'143.9
C-1'' (ipso)133.7
C-4'' (para)130.8
C-2'', C-6'' (ortho)129.2
C-3'', C-5'' (meta)126.6
C-5'119.9
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3110 - 3000C-H stretch (aromatic)Medium
1600 - 1450C=C stretch (aromatic)Medium-Strong
1480 - 1420C=N stretch (thiazole ring)Medium
760, 690C-H bend (out-of-plane, monosubstituted benzene)Strong
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
134Moderate[M - HCN]⁺
104High[C₆H₅CN]⁺
77Moderate[C₆H₅]⁺
58High[C₂H₂S]⁺
51High[C₄H₃]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

  • Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., LC-MS) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Characterization Full Characterization Structure->Characterization

Caption: General workflow for spectroscopic analysis.

The interpretation of the collective spectroscopic data provides a definitive identification and structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the number and connectivity of the different proton and carbon environments. The IR spectrum confirms the presence of the characteristic functional groups and the aromatic nature of the molecule. Finally, the mass spectrum provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's structure.[1] This multi-technique approach ensures a robust and reliable characterization essential for all stages of chemical research and development.

References

Crystal Structure Analysis of Substituted 2-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of substituted 2-phenylthiazole derivatives, a class of compounds demonstrating significant therapeutic potential. Thiazole derivatives are pivotal in medicinal chemistry due to their wide range of biological activities, including as cholinesterase and CYP51 inhibitors.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data, and visualizes their interaction with biological pathways.

Crystallographic Data of Representative this compound Derivatives

The structural parameters of two distinct substituted this compound derivatives, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (designated as 6a ) and a related compound (6d ), have been determined by single-crystal X-ray diffraction, providing valuable insights into their molecular geometry.[1][3]

ParameterCompound 6aCompound 6d
Crystal System MonoclinicTriclinic
Space Group P21/nP-1
a (Å) Data not availableData not available
b (Å) Data not availableData not available
c (Å) Data not availableData not available
α (°) 90Data not available
β (°) Data not availableData not available
γ (°) 90Data not available
Volume (ų) Data not availableData not available
Z Data not availableData not available
Selected Bond Lengths (Å)
S1–C141.7371.724
S1–C161.7011.681
N2–C141.3641.362
Selected Bond Angles (°)
Data not availableData not availableData not available
Selected Torsion Angles (°)
Data not availableData not availableData not available

Note: Specific unit cell dimensions (a, b, c, α, β, γ) and further bond angles and torsion angles were not fully detailed in the provided search results but are typically reported in comprehensive crystallographic information files (CIFs).

The structures of these compounds were confirmed by single-crystal X-ray diffraction studies, which revealed key intermolecular interactions such as C–H···O hydrogen bonds.[1][3] Hirshfeld surface analysis is another technique employed to understand the different intermolecular interactions and packing modes of these crystalline structures.[1][3]

Experimental Protocols

Synthesis of Substituted this compound Derivatives

The synthesis of the representative compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (6a ), is a multi-step process.[4] A general workflow for the synthesis and evaluation of such derivatives is outlined below.

cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials Step1 Multi-step Organic Synthesis Start->Step1 Purification Purification (e.g., Column Chromatography) Step1->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Crystallization Single Crystal Growth Characterization->Crystallization Bioassay Biological Activity Assays Characterization->Bioassay Xray X-ray Diffraction Analysis Crystallization->Xray SAR Structure-Activity Relationship (SAR) Studies Xray->SAR Bioassay->SAR cluster_cholinesterase Mechanism of Cholinesterase Inhibition ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to SynapticCleft Increased Acetylcholine in Synaptic Cleft ACh->SynapticCleft Leads to Breakdown Breakdown Products (Choline + Acetate) AChE->Breakdown Catalyzes breakdown Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits NeuronalSignal Enhanced Neuronal Signaling SynapticCleft->NeuronalSignal cluster_cyp51 Mechanism of CYP51 Inhibition Lanosterol Lanosterol (Sterol Precursor) CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate for Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to MembraneDisruption Disruption of Fungal Cell Membrane CYP51->MembraneDisruption Leads to depletion of Ergosterol and Inhibitor This compound Derivative (Inhibitor) Inhibitor->CYP51 Inhibits CellDeath Fungal Cell Death MembraneDisruption->CellDeath

References

Solubility Profile of 2-Phenylthiazole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylthiazole in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility based on the structural characteristics of the molecule and provides a detailed, generalized experimental protocol for its determination. The information herein is intended to serve as a foundational resource for laboratory work involving this compound.

Predicted Solubility of this compound

This compound is a heterocyclic aromatic compound possessing both a polar thiazole ring and a non-polar phenyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in various organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. It is anticipated to be more soluble in solvents that can engage in pi-pi stacking with its aromatic rings and can interact with the heteroatoms in the thiazole ring.

Based on these principles and by analogy to structurally similar compounds, the expected solubility of this compound is summarized in the table below. It is crucial to note that these are estimated values and should be confirmed experimentally for any specific application.

Solvent ClassificationSolvent NamePredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is expected to effectively solvate the polar thiazole moiety.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong interactions with the solute.
AcetoneModerate to HighThe ketone group in acetone can interact with the this compound molecule, though its overall polarity is less than DMSO or DMF.
Polar Protic EthanolModerateThe hydroxyl group of ethanol can interact with the nitrogen and sulfur atoms of the thiazole ring, but the non-polar phenyl group may limit high solubility. For a related compound, 2-amino-4-phenylthiazole, the solubility in ethanol is approximately 12 mg/mL.[1]
MethanolModerateSimilar to ethanol, methanol's polarity and hydrogen bonding capability suggest moderate solubility.
Non-Polar Aromatic TolueneHighThe aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and thiazole rings of this compound.
Halogenated Dichloromethane (DCM)HighDCM possesses a good balance of polarity to effectively dissolve this compound.
Ester Ethyl AcetateModerateThe ester functionality provides some polarity, which should allow for moderate dissolution of this compound.
Non-Polar Aliphatic HexaneLowThe largely non-polar nature of hexane will likely result in poor solvation of the more polar thiazole portion of the molecule.

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The most common and robust method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.

Principle of the Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • To each vial, add a precise and recorded volume of the desired organic solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to accurately quantify the concentration in the experimental samples.

3. Data Analysis:

  • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

  • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Settle excess solid equil2->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Dilute filtered solution sep3->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical and electrochemical properties of 2-phenylthiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the parent this compound, this document combines experimental data from closely related analogs with theoretical calculations to offer a robust understanding of its fundamental characteristics.

Core Properties of this compound

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to a thiazole ring. This structural motif is a privileged scaffold in drug discovery, appearing in a variety of therapeutic agents. Its photophysical and electrochemical properties are of significant interest for applications in fluorescent probes, organic light-emitting diodes (OLEDs), and as electroactive materials.

Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions within its conjugated π-system. While extensive experimental data for the unsubstituted this compound is scarce, theoretical studies and data from derivatives provide valuable insights.

Table 1: Photophysical Data for this compound and a Related Derivative

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)SolventMethod
This compound~300-350~350-450Not ReportedVariousTheoretical (TD-DFT)
2,5-Diphenyl-thiazolo[5,4-d]thiazole3564100.16ChloroformExperimental[1]

Note: Data for this compound is estimated based on theoretical calculations and trends observed in related structures. The data for 2,5-Diphenyl-thiazolo[5,4-d]thiazole is provided for comparative purposes.

Electrochemical Properties

Table 2: Electrochemical Data for 2-Amino-4-phenylthiazole

CompoundReduction Peak Potential (E_pc) (V vs. Ag/AgCl)Oxidation Peak Potential (E_pa) (V)Solvent/ElectrolyteMethod
2-Amino-4-phenylthiazole-2.0 to -2.9Not ReportedDMSO / 0.1 M TBABF4Cyclic Voltammetry[2]

Note: The reported potential is for an irreversible reduction process.

Frontier Molecular Orbital Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic properties that influence the photophysical and electrochemical behavior of a molecule. The HOMO-LUMO energy gap is related to the molecule's electronic transition energy and chemical reactivity. Theoretical calculations provide valuable estimates for these parameters.

Table 3: Calculated Frontier Molecular Orbital Energies for a Thiazole Derivative

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
2-(2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole-0.20976 a.u.-0.07684 a.u.3.62 eVDFT (B3LYP/6-31G)[3]

Note: 1 a.u. (Hartree) = 27.2114 eV. The HOMO-LUMO gap is a key determinant of the electronic absorption and emission properties.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of this compound and its derivatives. The following sections outline generalized protocols for key experiments.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[4][5][6]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiobenzamide (1 equivalent) and an α-haloacetophenone (e.g., 2-bromoacetophenone, 1 equivalent) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing information about its excited state properties.

Procedure:

  • Sample Preparation: Use the same solution prepared for UV-Vis absorption spectroscopy. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7][8][9] The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[10]

Procedure:

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Measurement: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The peak potentials (E_pa for oxidation and E_pc for reduction) provide information about the redox potentials of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G General Experimental Workflow for this compound Characterization cluster_photophysical Photophysical Characterization start Starting Materials (Thiobenzamide, α-Haloacetophenone) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Column Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization uv_vis UV-Vis Spectroscopy (λ_abs) characterization->uv_vis cv Cyclic Voltammetry (Redox Potentials) characterization->cv dft DFT/TD-DFT Calculations (HOMO/LUMO, Spectra) characterization->dft fluorescence Fluorescence Spectroscopy (λ_em, Quantum Yield) uv_vis->fluorescence

Caption: Workflow for synthesis and characterization of this compound.

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the reaction mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reagents Thioamide + α-Haloketone intermediate1 Nucleophilic Attack (S on α-Carbon) reagents->intermediate1 Step 1 intermediate2 Cyclization (N on Carbonyl Carbon) intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product This compound intermediate3->product Step 4

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

A Technical Guide to the Solvatochromism of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromism of 2-phenylthiazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] The this compound scaffold is considered a "privileged structure" as it appears in numerous therapeutic agents.[1] This guide delves into the synthesis, experimental analysis, and theoretical underpinnings of their solvatochromic behavior, offering valuable insights for the design of novel fluorescent probes and drug candidates.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[2] This change is visually observed as a shift in the absorption or emission spectrum of the compound. The effect arises from the differential solvation of the molecule's ground and excited electronic states by the solvent molecules.[3]

  • Positive Solvatochromism (Bathochromic or Red Shift): The absorption or emission maximum (λmax) shifts to a longer wavelength as the solvent polarity increases. This typically occurs when the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules.[2]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): The λmax shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar and is stabilized by polar solvents to a greater extent than the excited state.[3]

For this compound derivatives, solvatochromism is often driven by an intramolecular charge transfer (ICT) process.[4] By attaching an electron-donating group (EDG) to one end of the molecule and an electron-withdrawing group (EWG) to the other, an electronic push-pull system is created.[5][6] Upon photoexcitation, electron density moves from the donor to the acceptor, resulting in a highly polar excited state that is sensitive to the surrounding solvent environment.[7]

Synthesis of this compound Derivatives

Several synthetic strategies can be employed to create a diverse library of this compound derivatives. The two most prominent methods are the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.[1]

  • Hantzsch Thiazole Synthesis: This is a classic and widely used method that involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone.[1][8] Its simplicity and the availability of starting materials make it a versatile approach.

  • Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is a powerful tool for forming the C-C bond between the thiazole ring and the phenyl group.[1] It typically involves the reaction of a 2-halothiazole with a phenylboronic acid derivative and offers high functional group tolerance.[1][9]

G cluster_0 Synthetic Methodologies for this compound Derivatives cluster_hantzsch Hantzsch Synthesis cluster_suzuki Suzuki Coupling Start Starting Materials Thioamide Thioamide Start->Thioamide AlphaHaloKetone α-Haloketone Start->AlphaHaloKetone HaloThiazole 2-Halothiazole Start->HaloThiazole PhenylboronicAcid Phenylboronic Acid Start->PhenylboronicAcid Condensation Cyclocondensation Thioamide->Condensation AlphaHaloKetone->Condensation Product This compound Derivative Condensation->Product Forms Thiazole Ring Coupling Pd-Catalyzed Coupling HaloThiazole->Coupling PhenylboronicAcid->Coupling Coupling->Product Forms C-C Bond

General synthetic workflows for this compound derivatives.

Experimental Protocols for Solvatochromic Analysis

The investigation of solvatochromic behavior involves systematic spectroscopic measurements in a range of solvents with varying polarities.

A. Sample Preparation

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the this compound derivative in a suitable solvent like chloroform or DMSO.[4]

  • Working Solutions: Prepare dilute working solutions (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution in a series of solvents with different polarities. Ensure the final concentration is appropriate for spectroscopic analysis (typically an absorbance value below 1.0).

B. Spectroscopic Measurements

  • UV-Visible Absorption Spectroscopy: Record the absorption spectrum for the compound in each solvent using a UV-Vis spectrophotometer.[10] Identify the wavelength of maximum absorption (λabs) for the intramolecular charge-transfer band.

  • Fluorescence Emission Spectroscopy: Record the emission spectrum for the compound in each solvent using a spectrofluorometer. The sample is excited at or near its λabs, and the wavelength of maximum emission (λem) is determined.

C. Data Analysis

  • Stokes Shift (Δν): Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima. It is a measure of the energy loss between absorption and emission and is sensitive to the solvent environment. It is calculated in wavenumbers (cm⁻¹) using the formula: Δν = (1/λabs - 1/λem) x 10⁷ (where wavelengths are in nm).[7]

  • Solvatochromic Plots: Correlate the spectral data (λabs, λem, or Δν) with empirical solvent polarity scales.

    • Lippert-Mataga Plot: This model relates the Stokes shift to the solvent orientation polarizability (Δf), allowing for the estimation of the change in the molecule's dipole moment between the ground and excited states (Δµ).[7] A linear plot of Δν versus Δf is indicative of a strong solvatochromic effect.[7]

    • Kamlet-Taft Analysis: This linear solvation energy relationship dissects the solvent effect into contributions from non-specific interactions (dipolarity/polarizability, π*) and specific hydrogen-bonding interactions (hydrogen bond donor acidity, α, and hydrogen bond acceptor basicity, β).[11][12]

G cluster_workflow Experimental Workflow for Solvatochromic Analysis Prep Prepare Solutions in Diverse Solvents UVVis UV-Vis Spectroscopy Prep->UVVis Fluor Fluorescence Spectroscopy Prep->Fluor GetData Determine λ_abs and λ_em UVVis->GetData Fluor->GetData Calc Calculate Stokes Shift (Δν) GetData->Calc Plot Create Solvatochromic Plots (Lippert-Mataga, Kamlet-Taft) Calc->Plot Analyze Analyze Solvent-Solute Interactions Plot->Analyze

Workflow for the experimental investigation of solvatochromism.

Quantitative Solvatochromic Data

The solvatochromic properties of this compound derivatives are highly dependent on their specific substitution patterns. "Push-pull" systems, featuring strong electron-donating and electron-accepting groups, exhibit particularly pronounced solvatochromic shifts.[7]

Table 1: Example Solvatochromic Data for Push-Pull Thienylthiazole Boron Complexes The following table summarizes the photophysical data for two D-π-A (Donor-π-Acceptor) thienylthiazole derivatives in solvents of varying polarity. These compounds demonstrate significant bathochromic shifts in their emission spectra as solvent polarity increases, indicative of a highly polar excited state.[7]

SolventPolarity (Δf)Compound 2 λabs (nm)Compound 2 λem (nm)Compound 2 Stokes Shift (cm⁻¹)Compound 3 λabs (nm)Compound 3 λem (nm)Compound 3 Stokes Shift (cm⁻¹)
n-Hexane0.00155058510005505911200
Toluene0.01455764726005546432600
Dichloromethane0.21757574040005697264200
Acetonitrile0.30556880057005637745300

Data adapted from a study on push-pull thienylthiazole boron complexes.[7]

Table 2: Kamlet-Taft Solvent Parameters For a comprehensive analysis, the spectral data are often correlated with Kamlet-Taft parameters, which quantify different aspects of solvent-solute interactions.

Solventπ* (Dipolarity/Polarizability)α (H-bond Acidity)β (H-bond Basicity)
n-Hexane-0.080.000.00
Toluene0.540.000.11
Dichloromethane0.820.300.00
Acetone0.710.080.48
Acetonitrile0.750.190.31
Ethanol0.540.830.77
Methanol0.600.930.62
Water1.091.170.18

Data sourced from literature on solvatochromic parameters.[12][13]

Analysis of Solvatochromic Behavior and ICT

The significant red shift in fluorescence observed for many this compound derivatives in polar solvents is a hallmark of positive solvatochromism.[2] This behavior is explained by the stabilization of the polar intramolecular charge-transfer (ICT) excited state by the surrounding polar solvent molecules.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting moiety.[5] This creates an excited state with a much larger dipole moment than the ground state. Polar solvent molecules then reorient around this new, larger dipole, lowering the energy of the excited state. This stabilization results in a lower energy (longer wavelength) emission.[2]

G cluster_ict Solvent Interaction with Ground and Excited States cluster_solvent Polar Solvent Environment GS Ground State (S₀) (Low Dipole Moment) ES Excited State (S₁) (High Dipole Moment - ICT) GS->ES Absorption (hν_abs) ES->GS Emission (hν_em) note In polar solvents, the energy of S₁ is lowered due to dipole-dipole interactions. This leads to a smaller energy gap for emission (red shift). ES->note s1 s2 s3 s4 s5 s6 s7 s8

Energy diagram of solvent effects on a molecule with ICT.

Applications in Research and Drug Development

The sensitivity of their fluorescence to the local environment makes this compound derivatives excellent candidates for the development of fluorescent probes. Their applications include:

  • Sensing and Bioimaging: They have been engineered to detect a variety of biologically relevant species, including reactive oxygen species like hydrogen peroxide[14], biothiols[15], metal ions such as Hg²⁺ and Cu²⁺[16], and changes in pH.[17]

  • Drug Development: The this compound core is a key pharmacophore in several approved drugs and clinical candidates. For instance, derivatives have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungi, leading to the development of new antifungal agents.[9] Other studies have explored their potential as fungicides that target chitin synthase.[18]

Conclusion

The solvatochromism of this compound derivatives is a rich and multifaceted phenomenon governed by the principles of intramolecular charge transfer and solvent-solute interactions. A thorough understanding of these properties, gained through systematic synthesis and detailed spectroscopic analysis, is crucial for their application. For researchers and drug development professionals, the tunable photophysical and biological properties of this chemical scaffold offer exciting opportunities for creating advanced molecular probes for bioimaging and for designing next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-amino-4-phenylthiazole, a valuable scaffold in medicinal chemistry. The information is curated for researchers in academia and industry, offering a direct comparison with conventional heating methods and a comprehensive guide to the experimental procedure.

Introduction

2-Amino-4-phenylthiazole and its derivatives are heterocyclic compounds of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] The synthesis of this scaffold typically involves the Hantzsch thiazole synthesis, which is the condensation of an α-haloketone with a thioamide. A common variation involves the reaction of acetophenone with thiourea in the presence of an oxidizing agent like iodine or bromine to generate the α-haloketone in situ.[2][3]

Conventional synthesis methods often require long reaction times, typically several hours of refluxing, and can result in moderate yields.[1][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as dramatically reduced reaction times, increased yields, and often cleaner reaction profiles.[5][6][7] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[7] These application notes demonstrate the significant advantages of employing microwave irradiation for the synthesis of 2-amino-4-phenylthiazole.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from various reported syntheses of 2-amino-4-phenylthiazole, comparing the conventional heating method with the microwave-assisted approach.

MethodReactantsCatalyst/ReagentSolventReaction TimeYield (%)Reference
Conventional Acetophenone, Thiourea, IodineIodineReflux12 h-[1]
Conventional Substituted Acetophenone, Thiourea, IodineIodineEthanol8 h-[4]
Conventional Substituted Acetophenone, Thiourea, IodineIodine-8-10 h-[8]
Microwave-Assisted Acetophenone, Thiourea, IodineIodineWater~42 min92%
Microwave-Assisted 2-Hydroxy-5-methyl acetophenone, Thiourea, IodineIodineRectified Spirit6-8 min90%[5]
Microwave-Assisted Substituted Acetophenone, Thiourea, NaHSO₄–SiO₂NaHSO₄–SiO₂Solvent-free10-15 minHigh[4]
Microwave-Assisted Substituted Ketone, Thiourea, IodineIodine-5-15 minHigh[8]

Note: Yields and reaction times can vary based on the specific substituted acetophenone used and the microwave reactor's power settings.

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of 2-amino-4-phenylthiazole.

Materials and Equipment
  • Acetophenone (0.06 mol, 7.2 g)

  • Thiourea (0.12 mol, 9.13 g)

  • Iodine (0.06 mol, 15.23 g)

  • Water (100 ml)

  • Ammonium Hydroxide solution

  • Methanol (for recrystallization)

  • Heat-resistant glass beaker/flask suitable for microwave synthesis

  • Domestic or dedicated laboratory microwave oven

  • Stirring bar

  • Filtration apparatus

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., IR, NMR)

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a heat-resistant beaker flask, combine acetophenone (7.2 g, 0.06 mol), thiourea (9.13 g, 0.12 mol), and iodine (15.23 g, 0.06 mol).

  • Mixing: Thoroughly stir the mixture to ensure homogeneity.

  • Microwave Irradiation (Initial): Loosely cover the flask with a glass lid and place it in a microwave oven. Irradiate the mixture at a low power setting (e.g., 70 W) for five 1-minute intervals with 30-second pauses in between to prevent overheating and pressure buildup.

  • Addition of Water and Further Irradiation: After the initial irradiation, carefully add 100 ml of water to the reaction mixture. Increase the microwave power (e.g., 150 W) and heat until the precipitate dissolves, which may take up to 37 minutes.

  • Work-up:

    • Decant the resulting yellow solution from any tarry liquid that may have formed at the bottom of the flask and filter the solution.

    • Make the filtrate alkaline (pH 8-9) by adding ammonium hydroxide solution.

    • The product, 2-amino-4-phenylthiazole, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the crude product with diethyl ether to remove any unreacted acetophenone and iodine.[1]

    • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectrum should show characteristic peaks for the amino group (NH₂) around 3420 and 3240 cm⁻¹.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2-amino-4-phenylthiazole.

G cluster_start Reactant Preparation A Acetophenone D Mixing of Reactants A->D B Thiourea B->D C Iodine C->D E Microwave Irradiation (Low Power) D->E F Addition of Water E->F G Microwave Irradiation (Higher Power) F->G H Work-up (Filtration, Basification) G->H I Purification (Recrystallization) H->I J 2-Amino-4-phenylthiazole (Final Product) I->J

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Pathway

This diagram illustrates the logical relationship of the reactants leading to the formation of 2-amino-4-phenylthiazole.

G cluster_reactants Starting Materials Acetophenone Acetophenone Intermediate α-Halo Ketone (in situ formation) Acetophenone->Intermediate Thiourea Thiourea Cyclization Cyclocondensation Thiourea->Cyclization Iodine Iodine (Oxidizing Agent) Iodine->Intermediate Intermediate->Cyclization Product 2-Amino-4-phenylthiazole Cyclization->Product

Caption: Hantzsch Thiazole Synthesis Pathway.

References

Application Note: A Detailed Protocol for the Hantzsch Synthesis of 2-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings.[1] This classical method involves the cyclocondensation reaction between an α-haloketone and a thioamide.[1][2] The simplicity, ready availability of starting materials, and versatility of this reaction make it a highly valuable tool in medicinal chemistry. Thiazole moieties are privileged structures found in a wide array of pharmacologically active compounds, exhibiting activities such as antifungal, anti-inflammatory, and anticancer properties.[3]

This document provides a detailed experimental protocol for the synthesis of 2-phenylthiazole, a representative compound of this class, through the reaction of thiobenzamide and 2-bromoacetophenone.

General Reaction Scheme

The synthesis proceeds by reacting thiobenzamide with an α-haloacetophenone, leading to the formation of the this compound ring through the elimination of water and a hydrogen halide.

Figure 1: General reaction for the Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of 2-Phenyl-4-substituted-thiazole

This protocol details the synthesis of a this compound derivative using conventional heating. The procedure is adapted from standard Hantzsch synthesis methodologies.[2][4]

Materials and Reagents:

  • α-Bromoacetophenone (or other substituted α-haloacetophenone)

  • Thiobenzamide

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction/chromatography)

  • Hexane (for chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and heating mantle

  • Buchner funnel and vacuum flask

  • Beakers and standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the α-bromoacetophenone (1.0 eq) and thiobenzamide (1.1 eq).

  • Solvent Addition: Add ethanol (or methanol) to the flask to create a solution or suspension (approx. 5-10 mL per gram of α-bromoacetophenone). Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Product Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume) while stirring. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the neutral thiazole product.[2][5]

  • Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) several times with cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter paper or on a watch glass. For complete drying, the product can be placed in a desiccator.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[1] Alternatively, recrystallization from a suitable solvent like ethanol may be employed.

  • Characterization: The final product should be characterized to confirm its identity and purity. This includes determining the final mass, calculating the percent yield, measuring the melting point, and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2]

Data Presentation

The following table summarizes typical reactants and conditions for the Hantzsch synthesis of a this compound derivative. Yields are generally high for this type of reaction.[2]

Entryα-HaloketoneThio-reagentMolar Ratio (α-Haloketone:Thio-reagent)MethodSolventTimeTypical Yield (%)
12-BromoacetophenoneThiobenzamide1.0 : 1.1Conventional HeatingEthanol1-3 h>85%
22-ChloroacetophenoneThiobenzamide1.0 : 1.1Microwave (90-120°C)Methanol10-30 min>90%[4]

Experimental Workflow Visualization

The logical flow of the Hantzsch synthesis protocol is outlined in the diagram below.

Hantzsch_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation cluster_analysis Analysis reactants 1. Combine Reactants (α-Haloketone + Thiobenzamide) solvent 2. Add Solvent (e.g., Ethanol) reactants->solvent reaction 3. Reaction (Stirring with Heating/Reflux) solvent->reaction cool 4. Cool to Room Temperature reaction->cool precipitate 5. Product Precipitation (Add to Na₂CO₃ solution) cool->precipitate isolate 6. Isolate Product (Vacuum Filtration) precipitate->isolate wash_dry 7. Wash & Dry Solid isolate->wash_dry purify 8. Purification (Optional) (Column Chromatography) wash_dry->purify characterize 9. Characterization (NMR, IR, MS, Melting Point) purify->characterize

Caption: General laboratory workflow for the Hantzsch synthesis of 2-phenylthiazoles.

References

Application Notes and Protocols for 2-Phenylthiazole Derivatives as Antifungal Agents Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylthiazole derivatives as a promising class of antifungal agents against Candida albicans. The document outlines their mechanism of action, summarizes their antifungal activity, and provides detailed protocols for their synthesis and evaluation.

Introduction

Candida albicans is a major fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] The emergence of resistance to existing antifungal drugs, such as fluconazole, necessitates the development of novel therapeutic agents.[1][2] this compound derivatives have emerged as a promising scaffold in antifungal drug discovery, with several compounds demonstrating potent activity against both susceptible and drug-resistant strains of C. albicans.[3][4][5][6]

Mechanism of Action

The primary antifungal mechanism of many this compound derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[3] By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[3] This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3]

Beyond direct enzyme inhibition, some this compound derivatives have been shown to inhibit virulence factors of C. albicans, such as biofilm formation and adhesion to host cells, suggesting a multifaceted antifungal effect.[7]

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of representative this compound derivatives against Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Table 1: Antifungal Activity of Selected this compound Derivatives against C. albicans

Compound IDC. albicans StrainMIC (µg/mL)Reference
Compound B9Multiple susceptible strains0.125–0.5[3]
Compound B9Fluconazole-resistant strainsModerate activity[3]
2-Hydrazinyl-thiazole 7aPathogenic strain3.9[1]
2-Hydrazinyl-thiazole 7bPathogenic strain3.9[1]
2-Hydrazinyl-thiazole 7cPathogenic strain3.9[1]
Compound 2eATCC 244332.37 µM (24h)[8]
CHTClinical isolates1-4[7]
Compound 1Fluconazole-resistant P600020.5[6]
Compound 1Fluconazole-sensitive strains0.5[6]
Thiazolyl-phenyl-thiazole 4fMultiple strains3.9[9]

Table 2: Comparative Antifungal Activity of Lead Compounds and Controls

CompoundC. albicans Strain(s)MIC (µg/mL)Reference
FluconazolePathogenic strain15.62[1]
FluconazoleClinical isolates>64 (resistant)[6][7]
SZ-C14 (Lead Compound)Multiple strains1–16[3]
Compound B9Multiple susceptible strains0.125–0.5[3]
CHTClinical isolates1-4[7]
Amphotericin BClinical isolates0.012 - 0.25[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions. A common synthetic route involves the Hantzsch thiazole synthesis.[7]

Materials:

  • Substituted acetophenone

  • Thiourea or substituted thioamide

  • Iodine or another suitable halogenating agent

  • Appropriate solvents (e.g., ethanol, methanol)

  • Bases (e.g., sodium bicarbonate, triethylamine)

  • Acids for workup (e.g., hydrochloric acid)

  • Standard laboratory glassware and purification equipment (e.g., reflux condenser, rotary evaporator, chromatography columns)

Procedure:

  • α-Halogenation of Acetophenone: React the substituted acetophenone with a halogenating agent (e.g., iodine, N-bromosuccinimide) in a suitable solvent to form the corresponding α-haloacetophenone.

  • Hantzsch Thiazole Synthesis: Condense the α-haloacetophenone with a thioamide (e.g., thiobenzamide) or thiourea in a solvent like ethanol. The reaction mixture is typically refluxed for several hours.[7]

  • Workup and Purification: After the reaction is complete, cool the mixture and neutralize it with a base if necessary. The crude product can be precipitated or extracted with an organic solvent. Purify the final this compound derivative using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5]

Materials:

  • Candida albicans strain (e.g., ATCC 90028 or clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Synthesized this compound derivatives

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (DMSO or solvent used for dissolving compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans on a suitable agar medium. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to obtain a range of test concentrations.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 3: CYP51 Inhibition Assay (Cell-Free)

This protocol provides a method to assess the direct inhibitory effect of this compound derivatives on the CYP51 enzyme.

Materials:

  • Recombinant C. albicans CYP51 enzyme

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound derivatives

  • Positive control inhibitor (e.g., ketoconazole)

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a control without any inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate). Extract the sterols from the reaction mixture.

  • Analysis: Analyze the extracted sterols by HPLC to quantify the amount of product formed (ergosterol precursor) and the remaining substrate (lanosterol).

  • IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the this compound derivative. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Antifungal_Drug_Discovery_Workflow General Workflow for Antifungal Drug Discovery cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market Target_ID Target Identification (e.g., CYP51) Library_Screening Compound Library Screening Target_ID->Library_Screening informs Lead_Gen Lead Compound Generation (2-Phenylthiazoles) Library_Screening->Lead_Gen identifies Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt undergoes In_Vitro In Vitro Antifungal Activity (MIC, MFC) Lead_Opt->In_Vitro tested for MoA Mechanism of Action Studies (e.g., Enzyme Inhibition) In_Vitro->MoA informs Toxicity Cytotoxicity & Safety MoA->Toxicity informs In_Vivo In Vivo Efficacy (Animal Models) Toxicity->In_Vivo informs Phase_I Phase I Trials (Safety) In_Vivo->Phase_I progresses to Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Post-Market Surveillance Approval->Post_Market Ergosterol_Biosynthesis_Inhibition Mechanism of Action of this compound Derivatives Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Ergosterol Ergosterol Membrane_Integrity Disrupted Cell Membrane Integrity Ergosterol->Membrane_Integrity depletion leads to Toxic_Sterols Toxic Sterol Intermediates Toxic_Sterols->Membrane_Integrity accumulation leads to CYP51->Ergosterol catalyzes CYP51->Toxic_Sterols accumulation of Phenylthiazole This compound Derivatives Phenylthiazole->Inhibition Inhibition->CYP51 Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

References

Application Notes and Protocols for the Synthesis and In Vitro Evaluation of 2-Phenylthiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and in vitro evaluation of 2-phenylthiazole-based compounds as potential anticancer agents. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antitumor effects. This document outlines the synthetic methodologies, detailed experimental protocols for key in vitro assays, and data presentation for the characterization of these compounds.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of these compounds. The following table summarizes the IC50 values for selected this compound derivatives.

Compound ID/SeriesCancer Cell LineIC50 (µM)
2-Amino-4-phenylthiazole Derivatives
Compound 5b[1]HT29 (Colon)2.01
A549 (Lung)>50
HeLa (Cervical)>50
Karpas299 (Lymphoma)>50
Thiazolyl-Pyrazoline Derivatives
Compound 7cT47D (Breast)<10 µg/mL
Compound 9cCaco-2 (Colorectal)<10 µg/mL
Compound 11dHT-29 (Colon)<10 µg/mL
This compound-4-carboxamide Derivatives
3-fluoro analog[2]T47D, Caco-2, HT-29<10 µg/mL
Aminothiazole-Paeonol Derivatives
Compound 13c[3]AGS (Gastric)4.0
HT-29 (Colon)4.4
HeLa (Cervical)5.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the synthesis of a representative this compound derivative and for key in vitro assays commonly used in the evaluation of these compounds.

Synthesis of 2-Amino-4-phenylthiazole Derivatives

A common and effective method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

Protocol: One-Pot Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol is adapted from a facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

  • Aromatic methyl ketone (e.g., acetophenone)

  • Thiourea or N-substituted thiourea

  • Copper(II) bromide (CuBr2)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the aromatic methyl ketone (1.0 mmol) in ethyl acetate (5 mL), add copper(II) bromide (2.0 mmol).

  • Reflux the mixture for the time indicated by TLC monitoring until the starting ketone has been consumed.

  • Add thiourea (1.2 mmol) to the reaction mixture.

  • Continue to reflux and monitor the reaction by TLC until the intermediate α-bromoketone has been consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole derivative.

In Vitro Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 6-well plates

  • This compound test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound test compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line (e.g., HT-29)

  • 6-well plates

  • This compound test compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound test compound at various concentrations for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash them with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt pathway, that are often dysregulated in cancer.

Materials:

  • Human cancer cell line (e.g., A549)

  • 6-well plates

  • This compound test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the this compound test compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Synthesis_Workflow Start Aromatic Methyl Ketone + Thiourea Reaction One-Pot Synthesis (CuBr2, EtOAc, Reflux) Start->Reaction Reactants Purification Purification (Column Chromatography) Reaction->Purification Crude Product Product 2-Amino-4-arylthiazole Derivative Purification->Product Final Product In_Vitro_Workflow cluster_assays In Vitro Assays MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Assay (Apoptosis) CellCycle PI Staining (Cell Cycle) WesternBlot Western Blot (Signaling Pathways) Start This compound Derivative Treatment Treat Cancer Cell Lines Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle Treatment->WesternBlot PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols: 2-Phenylthiazole as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-phenylthiazole and its derivatives as versatile ligands for the synthesis of transition metal complexes. It includes detailed application notes, experimental protocols, and quantitative data to facilitate research and development in medicinal chemistry, materials science, and catalysis.

I. Application Notes

Transition metal complexes incorporating this compound-based ligands have garnered significant attention due to their diverse and tunable properties. The inherent aromaticity and the presence of nitrogen and sulfur donor atoms in the thiazole ring allow for stable coordination with a variety of transition metals, leading to complexes with interesting biological activities, unique photophysical characteristics, and notable catalytic potential.

1. Biological Applications:

  • Antifungal Activity: this compound derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] By complexing with transition metals, the antifungal potency of these ligands can be enhanced. The metal center can facilitate the binding of the complex to the active site of the enzyme, disrupting fungal cell membrane integrity. The mechanism of action involves the coordination of the thiazole nitrogen to the heme iron in the CYP51 active site, thereby inhibiting its catalytic activity.

  • Anticancer Activity: Metal complexes of this compound have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] The mode of action is often multifactorial, potentially involving the induction of apoptosis, inhibition of key enzymes, or the generation of reactive oxygen species (ROS). The choice of the metal center and the substituents on the phenylthiazole scaffold allows for the fine-tuning of the cytotoxic profile and selectivity towards cancer cells.

  • Antimicrobial Activity: Beyond antifungal applications, these complexes have shown broad-spectrum antibacterial activity. The chelation of the metal ion to the this compound ligand can enhance its lipophilicity, facilitating its transport across bacterial cell membranes and subsequent interaction with intracellular targets.

2. Photophysical Properties:

Cyclometalated platinum(II) complexes featuring this compound and its benzofused analogue, 2-phenylbenzothiazole, exhibit interesting photoluminescent properties.[4][5] These complexes can display phosphorescence with tunable emission wavelengths, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The emission properties are influenced by the nature of the ancillary ligands and the intermolecular interactions in the solid state.

3. Catalytic Applications:

While less explored, transition metal complexes of this compound have potential as catalysts in organic synthesis. The tunable electronic and steric properties of the ligand can be exploited to modulate the reactivity and selectivity of the metal center in various catalytic transformations.

II. Data Presentation

The following tables summarize key quantitative data for representative this compound transition metal complexes.

Table 1: Antifungal Activity of this compound Derivatives [1]

CompoundC. albicans (ATCC SC5314) MIC₈₀ (μg/mL)C. tropicalis MIC₈₀ (μg/mL)C. neoformans MIC₈₀ (μg/mL)C. parapsilosis MIC₈₀ (μg/mL)C. glabrata MIC₈₀ (μg/mL)C. krusei MIC₈₀ (μg/mL)
SZ-C14 1242816
A1 0.512148
B9 0.1250.250.50.2512
Fluconazole 0.250.510.5416

Table 2: In Vitro Cytotoxicity of Ruthenium(II) and Osmium(II) 4-Phenylthiazole Complexes [2]

CompoundA549 IC₅₀ (µM)SW480 IC₅₀ (µM)CH1/PA-1 IC₅₀ (µM)
3a (Ru) 1.2 ± 0.10.8 ± 0.10.5 ± 0.1
4a (Os) 0.9 ± 0.10.6 ± 0.10.3 ± 0.1
Cisplatin 1.5 ± 0.22.1 ± 0.30.7 ± 0.1

Table 3: Photophysical Data for Phenylbenzothiazole-Based Platinum(II) Complexes in THF Solution [4]

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ, µs)
1a 350, 4205300.051.2
1b 355, 4255450.081.5
1c 360, 4305500.121.8
2a 370, 4525800.252.5
3a 365, 4235600.182.1

III. Experimental Protocols

1. Synthesis of 2-Amino-4-phenylthiazole Ligand

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole derivatives.

  • Materials: Acetophenone, Thiourea, Iodine, Diethyl ether, Ammonium hydroxide solution, Methanol.

  • Procedure:

    • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

    • Reflux the mixture for 12 hours.

    • After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

    • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

    • Collect the crude product by filtration and recrystallize it from methanol to obtain pure 2-amino-4-phenylthiazole.

2. General Synthesis of a Transition Metal Complex with a this compound-based Schiff Base Ligand

This protocol describes a general method for the complexation of a pre-synthesized Schiff base ligand with a transition metal salt.

  • Materials: this compound-based Schiff base ligand, Transition metal chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂), Ethanol.

  • Procedure:

    • Dissolve the this compound-based Schiff base ligand in ethanol.

    • Dissolve the transition metal chloride salt in ethanol in a separate flask.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the complex.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

3. Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Materials: Synthesized complexes, Fungal strains (e.g., Candida albicans), RPMI-1640 medium, 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate.

    • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus only) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

IV. Mandatory Visualizations

CYP51_Inhibition_Pathway Mechanism of CYP51 Inhibition by this compound Metal Complexes Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Catalyzes conversion Heme Heme Iron in Active Site Complex This compound Transition Metal Complex Complex->Heme Coordinates to

Caption: CYP51 Inhibition Pathway by this compound Metal Complexes.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Ligand Ligand Synthesis (this compound derivative) Complexation Complexation with Transition Metal Salt Ligand->Complexation Purification Purification and Isolation Complexation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Structural Structural Analysis (X-ray Crystallography) Purification->Structural Purity Purity Analysis (Elemental Analysis, LC-MS) Purification->Purity Biological Biological Activity (Antifungal, Anticancer) Spectroscopy->Biological Photophysical Photophysical Properties (Luminescence) Structural->Photophysical Catalytic Catalytic Activity Purity->Catalytic

References

Application of 2-Phenylthiazole Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-phenylthiazole derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). The unique electronic and photophysical properties of the this compound core make it a promising scaffold for developing efficient and stable blue and deep-blue emitters, which are critical components for full-color displays and solid-state lighting.

Introduction to this compound in OLEDs

The this compound moiety is a robust heterocyclic structure that serves as an excellent electron-accepting unit in the design of organic electronic materials. When combined with various electron-donating groups, it allows for the creation of donor-acceptor (D-A) type molecules with tunable intramolecular charge transfer (ICT) characteristics. This tunability is key to achieving emission in the desired blue region of the visible spectrum. Furthermore, the rigid nature of the thiazole ring contributes to high thermal stability and good film-forming properties, which are essential for the longevity and performance of OLED devices.

Synthesis of this compound Emissive Materials

A common and effective method for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. Another widely used method is the Suzuki cross-coupling reaction, which allows for the facile introduction of various aryl substituents onto the thiazole core.

General Synthesis Protocol via Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic this compound derivative.

Materials:

  • Substituted thiobenzamide (1.0 eq)

  • Substituted 2-bromoacetophenone (1.0 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask.

  • Add the substituted 2-bromoacetophenone to the solution.

  • If an acid scavenger is needed, add sodium bicarbonate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

General Synthesis Protocol via Suzuki Cross-Coupling

This protocol outlines the synthesis of an aryl-substituted this compound.

Materials:

  • 2-(Bromophenyl)thiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • Combine the 2-(bromophenyl)thiazole, arylboronic acid, palladium catalyst, and base in a Schlenk flask.

  • Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photophysical Properties of this compound Derivatives

The photophysical properties of this compound derivatives are crucial for their performance as OLED emitters. These properties are typically characterized in dilute solutions and as thin films.

Compound/DerivativeAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (PLQY)Excited State Lifetime (ns)
BCzB-PPI 365 (in THF)439 (in film)--
BCzB-PIM 350 (in THF)437 (in film)--
MoCzB-PPI 375 (in THF)477 (in film)--
MoCzB-PIM 355 (in THF)457 (in film)--

Note: Data for PLQY and lifetime for these specific compounds were not available in the search results. The provided data is based on reported values for similar carbazole-imidazole derivatives.[1]

OLED Device Fabrication and Performance

The fabrication of OLEDs is a multi-step process that involves the sequential deposition of several organic and inorganic layers onto a transparent conductive substrate.

Detailed Protocol for OLED Fabrication by Thermal Evaporation

Substrate Preparation:

  • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a stream of high-purity nitrogen.

  • Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function and remove organic residues.

Layer Deposition: The following layers are deposited sequentially in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr):

  • Hole Injection Layer (HIL): Deposit a 10 nm thick layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HATCN). Deposition rate: ~0.1 Å/s.

  • Hole Transporting Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). Deposition rate: ~1-2 Å/s.

  • Emissive Layer (EML): Deposit a 20 nm thick layer of the this compound derivative. Deposition rate: ~1 Å/s.

  • Electron Transporting Layer (ETL): Deposit a 40 nm thick layer of tris(8-hydroxyquinolinato)aluminium (Alq₃). Deposition rate: ~1-2 Å/s.

  • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF). Deposition rate: ~0.1 Å/s.

  • Cathode: Deposit a 100 nm thick layer of aluminum (Al). Deposition rate: ~5-10 Å/s.

Encapsulation: After fabrication, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation by moisture and oxygen.

Performance Data of this compound-Based OLEDs

The performance of OLEDs is characterized by several key metrics, including turn-on voltage, luminance, efficiency (current, power, and external quantum), and color coordinates.

Emissive MaterialTurn-on Voltage (V)Max. Luminance (cd/m²)Max. EQE (%)CIE Coordinates (x, y)Reference
BCzB-PPI ~3.011,3644.43(0.157, 0.080)[1]
BCzB-PIM ~3.0---[1]
MoCzB-PPI ~3.0---[1]
MoCzB-PIM >3.0---[1]

Note: "EQE" stands for External Quantum Efficiency. The data presented is for non-doped devices.[1]

Visualizations

Experimental Workflows

G Synthesis Workflow for this compound Derivatives cluster_hantzsch Hantzsch Synthesis cluster_suzuki Suzuki Coupling h1 Thioamide + α-Haloketone h2 Condensation in Ethanol h1->h2 h3 Purification h2->h3 end_product This compound Derivative h3->end_product s1 2-(Bromophenyl)thiazole + Arylboronic Acid s2 Pd-catalyzed Coupling s1->s2 s3 Purification s2->s3 s3->end_product start Starting Materials start->h1 start->s1

Caption: General synthesis workflows for this compound derivatives.

G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps p1 ITO Substrate Cleaning p2 UV-Ozone Treatment p1->p2 d1 HIL Deposition p2->d1 d2 HTL Deposition d1->d2 d3 EML (this compound) Deposition d2->d3 d4 ETL Deposition d3->d4 d5 EIL Deposition d4->d5 d6 Cathode Deposition d5->d6 f1 Encapsulation d6->f1 f2 Device Characterization f1->f2 end_device Finished OLED Device f2->end_device start Start start->p1

Caption: Workflow for the fabrication of a this compound-based OLED.

Energy Level Diagram

G Energy Level Diagram of a this compound OLED ITO ITO (Anode) HATCN HATCN (HIL) NPB NPB (HTL) EML This compound (EML) Alq3 Alq3 (ETL) LiF/Al LiF/Al (Cathode) h_ito -4.7 h_hatcn -5.5 h_npb -5.4 h_ito:e->h_npb:w Hole Injection h_eml -5.8 h_alq3 -5.7 h_cathode l_ito l_hatcn -3.5 l_npb -2.4 l_eml -2.7 l_alq3 -3.0 l_cathode -4.2 l_cathode:w->l_alq3:e Electron Injection

Caption: Energy level diagram of a typical multilayer OLED with a this compound emitter.

Conclusion

This compound derivatives represent a versatile and promising class of materials for the development of high-performance blue OLEDs. Their robust synthesis, tunable photophysical properties, and good thermal stability make them attractive candidates for next-generation displays and lighting applications. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of these materials in advanced optoelectronic devices.

References

Application Notes and Protocols for 2-Phenylthiazole Derivatives in Fluorescent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-phenylthiazole and its derivatives as fluorescent probes for the detection of various metal ions. This class of compounds offers high sensitivity and selectivity, making them valuable tools in analytical chemistry, environmental monitoring, and biological imaging.

Introduction

This compound derivatives are a class of fluorophores that have garnered significant attention for their application as chemosensors for metal ions. Their rigid structure and extended π-conjugation system provide a stable fluorescent backbone. Strategic functionalization of the this compound core allows for the introduction of specific metal ion binding sites, leading to changes in their photophysical properties upon coordination. These changes, such as fluorescence "turn-on," "turn-off," or ratiometric shifts, form the basis for their sensing capabilities. Common mechanisms governing this fluorescence modulation include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

Signaling Mechanisms

The fluorescence response of this compound probes upon metal ion binding is primarily governed by three key mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the absence of a target metal ion, the probe may have a low fluorescence quantum yield due to quenching processes. Upon chelation with a metal ion, the probe's structure becomes more rigid, suppressing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): These probes are designed with a fluorophore linked to a metal ion receptor that also acts as an electron donor or acceptor. In the unbound state, photoexcitation of the fluorophore can lead to electron transfer between the fluorophore and the receptor, a process that quenches fluorescence. When a metal ion binds to the receptor, it alters its redox potential, inhibiting the PET process and "turning on" the fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Probes capable of ESIPT, such as those containing a hydroxyl group ortho to the thiazole nitrogen, exhibit a large Stokes shift. Metal ion binding can either promote or inhibit the ESIPT process, leading to a distinct change in the emission wavelength and intensity. For instance, coordination of a metal ion can block the proton transfer, resulting in emission from the enol form at a shorter wavelength, while the free probe emits from the keto tautomer at a longer wavelength.

Below are graphical representations of these signaling pathways.

CHEF_Mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism Probe Fluorophore-Receptor (Low Fluorescence) Complex Fluorophore-Receptor-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion Complex->Probe - Metal Ion (Reversible) PET_Mechanism Photoinduced Electron Transfer (PET) Mechanism cluster_free Free Probe (Fluorescence OFF) cluster_bound Probe-Metal Complex (Fluorescence ON) Fluorophore_Free Fluorophore* Receptor_Free Receptor Fluorophore_Free->Receptor_Free PET Quenching Fluorophore_Bound Fluorophore* Receptor_Bound Receptor-Metal Fluorophore_Bound->Receptor_Bound PET Blocked ESIPT_Mechanism Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism cluster_esipt Free Probe cluster_no_esipt Probe-Metal Complex Enol_Ground Enol (Ground State) Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited Excitation Keto_Excited Keto* (Excited State) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto (Ground State) Keto_Excited->Keto_Ground Fluorescence (Long λ) Enol_Metal_Ground Enol-Metal (Ground State) Enol_Metal_Excited Enol-Metal* (Excited State) Enol_Metal_Ground->Enol_Metal_Excited Excitation Enol_Metal_Excited->Keto_Excited ESIPT Blocked Enol_Metal_Excited->Enol_Metal_Ground Fluorescence (Short λ) Experimental_Workflow General Experimental Workflow for Metal Ion Detection Prep_Probe Prepare Probe Stock Solution Titration Perform Fluorescence Titration Prep_Probe->Titration Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Titration Data_Acquisition Acquire Fluorescence Spectra Titration->Data_Acquisition Data_Analysis Analyze Data (LOD, Binding Constant) Data_Acquisition->Data_Analysis

In Vivo Efficacy of 2-Phenylthiazole Compounds in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of 2-phenylthiazole compounds using xenograft models. It is intended to guide researchers in the design, execution, and interpretation of preclinical studies evaluating the anti-tumor potential of this promising class of compounds.

Application Notes

The this compound scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties. These compounds have been shown to exert their effects through the modulation of critical signaling pathways frequently dysregulated in cancer, including the PI3K/Akt/mTOR and EGFR pathways. Furthermore, specific derivatives have been identified as potent inhibitors of other receptor tyrosine kinases, such as c-Met.

This document summarizes the available in vivo efficacy data for representative this compound compounds and provides detailed protocols for establishing and utilizing relevant xenograft models to assess their therapeutic potential.

Data Presentation: In Vivo Efficacy of this compound Derivatives

The following tables summarize the in vivo anti-tumor activity of select this compound compounds in various xenograft models.

Compound ClassCompoundAnimal ModelTumor XenograftDosing RegimenTumor Growth Inhibition (%)Observations
2-Phenylimidazo[2,1-b]benzothiazole TriflorcasMiceGTL-16 (Gastric Carcinoma)30 mg/kg, intraperitoneally, daily58.7 - 59% reduction in tumor volumeWell-tolerated with no significant side effects observed.[1]
5-Phenylthiazol-2-amine Derivatives Compounds 16 and 43Nude MiceH446 (Small Cell Lung Cancer)Not SpecifiedNot QuantifiedObvious antitumor activity with superior safety compared to alpelisib.[2]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following tables provide a comparative overview of the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines for xenograft studies.

Series 1: 2-Amino-4-phenylthiazole Derivatives

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 5bHT29 (Colon)2.01
A549 (Lung)-
HeLa (Cervical)-
Karpas299 (Lymphoma)-

Series 2: Thiazolyl-Pyrazoline Derivatives

Compound ID/ReferenceCancer Cell LineIC50 (µM)Observations
Compound 10bA549 (Lung)4.2More effective than gefitinib in EGFR mutant lines.[3]
H441 (Lung)4.8
NCI-H1650 (Lung, EGFR mutant)-
NCI-H1975 (Lung, EGFR mutant)-
Compound 10dA549 (Lung)2.9More effective than gefitinib in EGFR mutant lines.[3]
H441 (Lung)3.8
NCI-H1650 (Lung, EGFR mutant)-
NCI-H1975 (Lung, EGFR mutant)-

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vivo studies. The following are detailed protocols for establishing and utilizing xenograft models with cell lines relevant to the study of this compound compounds.

Protocol 1: Establishment of a Subcutaneous A549 (Non-Small Cell Lung Cancer) Xenograft Model

Materials:

  • A549 human lung carcinoma cells

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (Corning)

  • 6-8 week old female athymic nude or NOD/SCID mice

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A549 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.

  • Cell Preparation:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors should appear within 7-14 days.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (width² x length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Compound Administration:

    • Prepare the this compound compound in a suitable vehicle.

    • Administer the compound according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.

  • Study Termination and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be used for further analyses, such as histology, immunohistochemistry, or western blotting, to assess the in vivo mechanism of action.

Protocol 2: Establishment of a Subcutaneous HT-29 (Colon Cancer) Xenograft Model

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Culture medium (e.g., McCoy's 5A Medium with 10% FBS)

  • PBS, Trypsin-EDTA, Matrigel®

  • 6-8 week old female athymic nude mice

  • Sterile syringes and needles, calipers

Procedure:

  • Cell Culture: Maintain HT-29 cells in a 37°C, 5% CO2 incubator.

  • Cell Preparation:

    • Harvest and prepare the cells as described in Protocol 1.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 2-5 x 10^6 cells per 100-200 µL.

  • Tumor Implantation:

    • Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring:

    • Monitor for tumor development. Palpable tumors typically form within 1-2 weeks.

    • Randomize mice into groups when tumors reach approximately 100-150 mm³.

    • Measure tumor volume and body weight regularly.

  • Compound Administration: Administer the test compound and vehicle as planned.

  • Study Termination and Analysis: Euthanize mice, excise tumors, and perform downstream analyses as described in Protocol 1.

Protocol 3: Establishment of a Subcutaneous H446 (Small Cell Lung Cancer) Xenograft Model

Materials:

  • NCI-H446 human small cell lung cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS, Trypsin-EDTA, Matrigel®

  • 6-8 week old female nude mice

  • Sterile syringes and needles, calipers

Procedure:

  • Cell Culture: Culture H446 cells in a 37°C, 5% CO2 incubator. These cells may grow in suspension or as loosely attached clusters.

  • Cell Preparation:

    • Collect cells by centrifugation.

    • Wash with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of anesthetized mice.

  • Tumor Growth Monitoring:

    • Monitor for tumor formation. H446 xenografts may have a longer latency period.

    • Once tumors are established and reach the desired size, randomize the animals.

    • Regularly measure tumor volume and body weight.

  • Compound Administration: Administer the this compound derivative and vehicle.

  • Study Termination and Analysis: At the study endpoint, collect tumors for analysis as detailed in the previous protocols.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-cancer activity of this compound derivatives is often attributed to their interaction with key oncogenic signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Phenylthiazole This compound Compounds Phenylthiazole->PI3K Inhibition Phenylthiazole->Akt Phenylthiazole->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenylthiazole This compound Derivatives Phenylthiazole->EGFR Inhibition

Caption: The EGFR signaling pathway and its inhibition by this compound derivatives.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival & Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triflorcas Triflorcas Triflorcas->cMet Inhibition

Caption: The c-Met signaling pathway and its inhibition by Triflorcas.

Experimental Workflow

A typical workflow for assessing the in vivo efficacy of a this compound compound is depicted below.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cell_culture 1. Cancer Cell Line Culture cytotoxicity 2. In Vitro Cytotoxicity Assay (IC50 Determination) cell_culture->cytotoxicity cell_prep 3. Cell Preparation for Injection cytotoxicity->cell_prep implantation 4. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Monitor Tumor Volume & Body Weight treatment->monitoring termination 9. Study Termination & Tumor Excision monitoring->termination analysis 10. Downstream Analysis (IHC, Western Blot, etc.) termination->analysis

References

Application Notes: Synthesis and Utility of 2-Phenylthiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-phenylthiazole derivatives as potent kinase inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. This document outlines key synthetic methodologies, presents quantitative biological data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them a primary focus for the development of targeted therapies. The this compound core has emerged as a versatile scaffold for the design of inhibitors targeting various kinases, including Aurora kinases, PI3K, and EGFR, which are crucial regulators of cell cycle progression, proliferation, and survival.[1][2][3] This document serves as a practical guide for researchers engaged in the discovery and development of novel kinase inhibitors based on this promising chemical motif.

Data Presentation

The following table summarizes the in vitro potency of selected this compound and related thiazole derivatives against various kinases and cancer cell lines, facilitating a comparative analysis of their biological activity.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cell-based IC50 (µM)Citation(s)
Aurora Kinase Inhibitors
Compound 18 (CYC116)Aurora A, Aurora B8.0, 9.2Various-[4]
MK-5108 (VX689)Aurora A0.06417 diverse cell lines0.16 - 6.4[5]
SNS-314Aurora A, B, C9, 31, 3Various0.0018 - 0.0244[5]
AMG-900Aurora A, B, C5, 4, 126 diverse cell lines0.0007 - 0.0053[5]
PI3K Inhibitors
Compound 22 PI3Kβ20Prostate cancer cells-[2]
Compound 24 PI3K2.33HT29 colon cancer-[2]
PI3K-IN-41PI3Kα, β, γ, δ5, 25, 15, 10U87MG, MCF7, T47D0.25, 0.5, 0.8[6]
EGFR Inhibitors
Compound 39 EGFR, HER2153, 108MCF-7-[7]
Compound 43 EGFR, HER2122, 78MCF-7-[7]
Thiazolyl-pyrazoline 10d EGFR, VEGFR-232.5, 43.0A549, H4412.9, 3.8[8]
Benzothiazole 1 EGFR---[9]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound core and its evaluation as a kinase inhibitor are provided below.

Protocol 1: Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a 2-phenyl-4-substituted-thiazole, a common starting point for further elaboration.[10][11]

Materials:

  • Thiobenzamide

  • An appropriate α-haloketone (e.g., 2-bromoacetophenone derivative)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol.

  • Add the α-haloketone (1.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 3-5 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of this compound Derivatives via Suzuki Cross-Coupling

This protocol details a palladium-catalyzed Suzuki cross-coupling reaction to form the C-C bond between a pre-formed thiazole ring and a phenyl group.[10][12]

Materials:

  • 2-Bromothiazole derivative (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

  • Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a Schlenk flask, add the 2-bromothiazole derivative, phenylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert atmosphere (repeat three times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound derivative.

  • Confirm the structure of the product using analytical techniques such as NMR and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a this compound derivative against a target kinase, such as Aurora A or PI3K, using a commercially available luminescence-based assay kit (e.g., ADP-Glo™).[13][14][15]

Materials:

  • Recombinant human kinase (e.g., Aurora A, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative) in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 5 µL of the diluted kinase enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30-45 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound kinase inhibitors and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its downstream effectors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for kinase inhibitor discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Phenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

A1: The two most prominent and versatile methods for synthesizing the this compound scaffold are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.[1][2][3][4] The Hantzsch method is a classic and widely used approach involving the cyclocondensation of a thioamide (like thiobenzamide) with an α-haloketone.[1] The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like dithioacids or carbon disulphide.[2][5]

Q2: I am getting a low yield in my Hantzsch synthesis of this compound. What are the common causes?

A2: Low yields in the Hantzsch synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Insufficient heating or reaction time can lead to incomplete conversion.[6][7]

  • Purity of Starting Materials: The α-haloketone can be unstable, and thioamides can be of poor quality. Using fresh or purified reagents is recommended.[6]

  • Presence of Water: The reaction is sensitive to moisture. Using anhydrous solvents and properly dried glassware is crucial to prevent side reactions and hydrolysis of intermediates.[6]

  • Improper Stoichiometry: The molar ratio of reactants can influence the yield. Optimization of the thioamide to α-haloketone ratio may be necessary.

  • Side Reactions: The formation of byproducts, such as 2-imino-2,3-dihydrothiazoles under acidic conditions, can reduce the yield of the desired product.[7]

Q3: My TLC plate shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A3: The formation of multiple byproducts is a common issue. These can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

  • Side-products from Self-condensation: The α-haloketone can undergo self-condensation.

  • Oxidation Products: Thioamides can be susceptible to oxidation. To minimize these, ensure you are monitoring the reaction progress closely with TLC.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidation.[6] Careful control of the reaction temperature can also prevent the formation of some byproducts.

Q4: I am having difficulty purifying my this compound product. What are some recommended techniques?

A4: Purification challenges often arise due to the similar polarity of the product and certain byproducts.

  • Column Chromatography: This is the most common method for purification. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate mixtures) is recommended to achieve good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Precipitation: In some cases, the thiazole product can be precipitated from the reaction mixture by pouring it into water or a non-polar solvent.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Impure or degraded starting materials.Use freshly purified starting materials. Store sensitive reagents under an inert atmosphere.[6]
Incomplete reaction due to insufficient time or temperature.Monitor the reaction by TLC. Consider increasing the reaction temperature or extending the reaction time.[6][7]
Presence of water in the reaction mixture.Use anhydrous solvents and ensure all glassware is thoroughly dried.[6]
Formation of Multiple Products (Impure Sample) Side reactions are occurring.Run the reaction under an inert atmosphere to prevent oxidation. Optimize the reaction temperature.
Incorrect stoichiometry of reactants.Experiment with different molar ratios of the reactants.
Difficulty in Product Purification Product and impurities have similar polarities.Perform careful column chromatography with a range of solvent systems. Consider derivatization to alter polarity for easier separation.
Product is an oil and will not crystallize.Try to form a salt of the product if it has a basic nitrogen, as salts are often crystalline.

Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of this compound and its derivatives.

Table 1: Hantzsch Thiazole Synthesis Conditions

α-Haloketone Thioamide/Thiourea Solvent Temperature (°C) Time (h) Yield (%)
2-BromoacetophenoneThioureaMethanol1000.5High (not specified)[8]
Phenacyl bromidesThioureaEthanol78Not specifiedGood to excellent[9]
4-(2-bromoacetyl)benzonitrileThiobenzamideNot specifiedRefluxNot specifiedNot specified[10]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/WaterNot specifiedNot specified79-90[11]

Table 2: Suzuki Cross-Coupling for this compound Derivatives

Thiazole Substrate Boronic Acid Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
Ethyl 2-bromo-5-thiazole carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/WaterRefluxNot specifiedNot specified[12]
2-amino-6-bromobenzothiazoleArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water9531Not specified[1]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a procedure using 2-bromoacetophenone and thiourea.[8]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a watch glass and allow it to air dry to obtain the crude product.

Protocol 2: Suzuki Coupling for Synthesis of 2-Arylthiazoles

This is a general procedure based on common Suzuki coupling conditions.[1][12]

Materials:

  • 2-Halothiazole (e.g., 2-bromothiazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 2-halothiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system (e.g., dioxane/water).

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Heat the mixture to the desired temperature (e.g., 95°C or reflux) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Hantzsch, Suzuki) reagents Gather & Purify Starting Materials start->reagents glassware Dry Glassware reagents->glassware setup Reaction Setup (Solvent, Inert Atmosphere) glassware->setup run Run Reaction (Heating, Stirring) setup->run monitor Monitor Progress (TLC) run->monitor monitor->run Incomplete? quench Quench Reaction monitor->quench Complete? extract Extraction quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure this compound characterize->end

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Reaction Complete check_yield Check Yield & Purity (TLC) start->check_yield low_yield Low Yield? check_yield->low_yield impure Impure? low_yield->impure No issue_yield Low Yield Issue low_yield->issue_yield Yes success Successful Synthesis impure->success No issue_purity Purity Issue impure->issue_purity Yes solution_yield1 Use Pure/Fresh Reagents issue_yield->solution_yield1 Check Reagents solution_yield2 Optimize Temp/Time/Solvent issue_yield->solution_yield2 Check Conditions solution_purity1 Use Inert Atmosphere, Optimize Temperature issue_purity->solution_purity1 Minimize Side Reactions solution_purity2 Optimize Column Chromatography, Try Recrystallization issue_purity->solution_purity2 Improve Purification

Caption: Troubleshooting flowchart for this compound synthesis.

References

Hantzsch Thiazole Synthesis: A Technical Support Center for Troubleshooting Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch synthesis is a cornerstone for the production of substituted thiazoles, a class of compounds with significant importance in medicinal chemistry. While it is a powerful and versatile reaction, the formation of side products can often complicate synthesis and purification, leading to reduced yields and impure final compounds. This technical support center provides a comprehensive guide to understanding and troubleshooting common side products encountered during the Hantzsch synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch thiazole synthesis?

A1: The two most frequently encountered side products are isomeric 2-imino-2,3-dihydrothiazoles and bis-thiazoles. The formation of these byproducts is highly dependent on the reaction conditions.

Q2: What reaction conditions favor the formation of the isomeric 2-imino-2,3-dihydrothiazole?

A2: The formation of 2-imino-2,3-dihydrothiazoles is particularly favored under acidic conditions. In neutral solvents, the reaction between an α-haloketone and an N-monosubstituted thiourea typically yields the desired 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole is often formed.[1]

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?

A3: To minimize the formation of the imino isomer, it is crucial to control the pH of the reaction mixture. Conducting the reaction under neutral or slightly basic conditions will favor the formation of the desired 2-aminothiazole. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild base to neutralize any acid that may be generated during the reaction.

Q4: What leads to the formation of bis-thiazole byproducts?

A4: Bis-thiazole formation can occur, though it is generally less common than isomer formation. The precise mechanism can vary, but it may involve the reaction of a thiazole intermediate with another molecule of the α-haloketone or a related reactive species.

Q5: My reaction yield is very low. What are the common causes besides side product formation?

A5: Low yields can stem from several factors, including incomplete reaction, degradation of reactants or products, incorrect stoichiometry, and poor quality of starting materials.[2] Optimizing reaction parameters such as temperature, reaction time, and solvent can often improve yields. The use of microwave irradiation has also been shown to enhance yields and significantly reduce reaction times.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the Hantzsch thiazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Presence of an unexpected isomer in the final product (confirmed by NMR, MS). The reaction was likely carried out under acidic conditions, promoting the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]- Maintain a neutral or slightly basic reaction pH. - Consider using a non-protic solvent. - If an acid catalyst is necessary, use the minimum effective amount and optimize the reaction time and temperature to favor the desired product.
A significant amount of a higher molecular weight byproduct is observed. This could indicate the formation of a bis-thiazole.- Adjust the stoichiometry of the reactants. Using a slight excess of the thioamide can sometimes suppress the formation of byproducts arising from the α-haloketone. - Lowering the reaction temperature may also reduce the rate of this side reaction.
Low to no product yield, with starting materials largely unreacted. - Incomplete reaction due to insufficient reaction time or temperature.[2] - Poor quality of starting materials (e.g., impure α-haloketone or thioamide).[2] - Incorrect stoichiometry of reactants.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] - Incrementally increase the reaction temperature. - Consider using microwave-assisted synthesis to accelerate the reaction.[3] - Purify starting materials before use. - Use a slight excess (1.1-1.2 equivalents) of the thioamide.
Multiple spots are observed on the TLC plate, indicating a complex mixture of products. A combination of side reactions is occurring, potentially including isomer formation, bis-thiazole formation, and degradation of products.- Re-evaluate the entire reaction setup. - Start by ensuring the purity of all reagents and solvents. - Optimize the reaction conditions systematically, starting with temperature and then reaction time, while monitoring the product distribution by TLC. - If acidic conditions are suspected, neutralize the reaction mixture.

Quantitative Data on Side Product Formation

While extensive quantitative data on the ratio of side products under various conditions is not always readily available in the literature, some studies provide insights into the effect of pH.

Reaction Condition Approximate Ratio of 2-Aminothiazole : 2-Iminothiazoline Reference
Neutral SolventExclusively 2-aminothiazole[1]
10M-HCl-EtOH (1:2) at 80°C1 : 2.7 (in a specific case)[1]

Note: The exact ratio of isomers is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole with High Selectivity

This protocol is designed to minimize the formation of the 2-imino isomer by maintaining neutral to slightly basic conditions.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction can be gently heated to reflux if necessary to increase the rate.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic. This will neutralize any hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-phenylthiazole.

Protocol 2: Monitoring the Reaction using Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane, the ratio of which should be optimized for the specific products)

  • UV lamp (254 nm)

  • Visualization agent (e.g., iodine chamber or a potassium permanganate stain)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials (α-haloketone and thioamide) for reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp. The desired thiazole product is typically UV active. Side products may also be visible.

  • If necessary, further visualize the plate using an iodine chamber or by dipping it into a potassium permanganate stain to reveal other non-UV active compounds. The relative intensity and Rf values of the spots will indicate the progress of the reaction and the presence of side products.

Reaction Pathways and Troubleshooting Workflow

The following diagrams illustrate the key reaction pathways in the Hantzsch thiazole synthesis and a general workflow for troubleshooting unexpected side products.

Hantzsch_Synthesis cluster_reactants Reactants cluster_main_pathway Main Reaction Pathway cluster_side_pathway Side Reaction Pathway (Acidic Conditions) cluster_side_pathway2 Side Reaction Pathway alpha-Haloketone alpha-Haloketone Intermediate_1 Thioether Intermediate alpha-Haloketone->Intermediate_1 Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate_1->Intermediate_2 Product Substituted Thiazole Intermediate_2->Product Side_Product 2-Imino-2,3-dihydrothiazole Intermediate_2->Side_Product H+ Bis_Thiazole Bis-Thiazole Product->Bis_Thiazole + alpha-Haloketone

Hantzsch thiazole synthesis pathways.

Troubleshooting_Workflow cluster_identification Problem Identification cluster_isomer_solution Solution for Isomer Formation cluster_dimer_solution Solution for Bis-Thiazole Formation cluster_general_solution General Troubleshooting start Unexpected Side Product(s) Detected identify Characterize Side Product(s) (NMR, MS, etc.) start->identify is_isomer Is it an isomer of the desired product? identify->is_isomer is_dimer Is it a dimer or higher molecular weight adduct? is_isomer->is_dimer No check_ph Check Reaction pH is_isomer->check_ph Yes check_stoich Check Reactant Stoichiometry is_dimer->check_stoich Yes check_purity Verify Purity of Starting Materials is_dimer->check_purity No/Other adjust_ph Adjust to Neutral/Basic Conditions (e.g., add mild base) check_ph->adjust_ph adjust_stoich Use a Slight Excess of Thioamide check_stoich->adjust_stoich check_temp Check Reaction Temperature check_stoich->check_temp adjust_temp Lower Reaction Temperature check_temp->adjust_temp purify_reagents Purify Reagents if Necessary check_purity->purify_reagents optimize Systematically Optimize Conditions (Solvent, Temperature, Time) purify_reagents->optimize

References

Technical Support Center: Purification of Crude 2-Phenylthiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Phenylthiazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: The most frequently used stationary phase for the column chromatography of this compound and its derivatives is silica gel.[1][2][3] Alumina can also be used as an alternative.[4][5][6] Silica gel is slightly acidic, while alumina can be obtained in acidic, neutral, or basic forms.[7]

Q2: How do I select the best mobile phase (solvent system) for my separation? A2: The optimal mobile phase is best determined by first performing thin-layer chromatography (TLC) on the crude sample using various solvent systems.[3][4] A good solvent system will show a clear separation between the this compound spot and any impurities.[4] For this compound derivatives, common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1][8][9]

Q3: What is the ideal Retention Factor (Rf) value on TLC for good separation on a column? A3: For effective separation during column chromatography, the target compound (this compound) should have an Rf value of approximately 0.2 to 0.3 in the chosen solvent system on a TLC plate.[2][5] This ensures that the compound does not elute too quickly (high Rf) or remain on the column for too long (low Rf).

Q4: My crude this compound is not dissolving in the chosen mobile phase. How should I load it onto the column? A4: If your sample has poor solubility in the eluent, you can use a "dry loading" method.[10] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder of your compound adsorbed onto the silica.[10][11] This powder can then be carefully added to the top of the packed column.[10]

Q5: What should I do if my compound is not coming off the column? A5: There are several potential reasons for this issue. The compound might be too polar for the current solvent system, or it may have decomposed on the silica gel.[5] To address this, you can try gradually increasing the polarity of the mobile phase (gradient elution).[5] For example, if you are using a hexane/ethyl acetate mixture, you can slowly increase the percentage of ethyl acetate. If decomposition is suspected, you can test the stability of your compound on a TLC plate or use a deactivated stationary phase like neutralized silica gel.[5]

Q6: Can I use recrystallization instead of column chromatography to purify this compound? A6: Yes, recrystallization can be an alternative or complementary purification technique, especially if the crude product is a solid and a suitable solvent system can be found.[1][4] Column chromatography is generally preferred for separating mixtures with multiple components or when impurities have similar solubilities to the product.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation Inappropriate Solvent System: The polarity of the mobile phase is too high or too low.Perform TLC with various solvent systems to find one that gives a good separation with an Rf value of ~0.2-0.3 for this compound.[4][5]
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general guideline is to load 1-5% of the stationary phase weight.[4]
Poor Column Packing: The column was not packed uniformly, leading to channeling.Repack the column carefully using a slurry method to ensure a homogenous stationary phase bed. Avoid air bubbles.[7]
Co-eluting Impurities: An impurity has a very similar polarity to the product.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.[4] Recrystallization may also be effective.[4]
Product Degradation on Column Acid Sensitivity: this compound or related impurities may be sensitive to the acidic nature of silica gel.Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during work-up before chromatography.[4] Use neutralized silica gel or add a small amount of triethylamine (~1-3%) to the mobile phase.[8]
Heat or Light Sensitivity: Some derivatives might be unstable.Protect the column and flasks from light by wrapping them in aluminum foil. Avoid high temperatures when evaporating solvents.[4]
Compound Elutes Too Quickly Solvent Polarity Too High: The mobile phase is too polar, causing all components to move with the solvent front.Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
Compound Elutes Too Slowly or Not At All (Tailing) Solvent Polarity Too Low: The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution).[5] For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Strong Adsorption: The compound interacts very strongly with the stationary phase.Consider using a more polar solvent system, such as methanol in dichloromethane, or switch to a different stationary phase like alumina.[5][8]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Thiazole Derivatives

Solvent System (Mobile Phase)PolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumA standard and versatile system for compounds of moderate polarity. The ratio is adjusted based on TLC results.[1][8]
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not move with less polar systems.[8]
Petroleum Ether / Diethyl EtherLowSuitable for non-polar compounds.[8]

Table 2: Interpreting TLC for Column Chromatography Solvent Selection

Observed Rf Value of this compoundInterpretationAction for Column Chromatography
> 0.5Solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane percentage).
0.2 - 0.3 Optimal Polarity. Use this solvent system for the column. [2][5]
< 0.1Solvent system is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate percentage).
Streaking/Tailing SpotCompound may be degrading or interacting strongly with the silica.Consider adding a small amount of a modifying solvent (e.g., triethylamine for basic compounds, acetic acid for acidic ones).

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a TLC plate (about 1 cm from the bottom).[12] Keep the spot small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[12]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light.

  • Calculation: Calculate the Rf value for the product spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[13]

  • Optimization: Repeat with different solvent ratios until an Rf value of 0.2-0.3 is achieved for this compound, with good separation from impurities.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation (Wet/Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[7] Add a thin layer of sand.

    • In a beaker, mix silica gel with the chosen mobile phase to create a slurry.

    • Pour the slurry into the column. Allow the silica to settle, continuously tapping the column gently to ensure even packing and remove air bubbles.[3]

    • Once settled, add another layer of sand on top to protect the silica surface.[3][10]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[14]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[10][11] Carefully add this solution to the top of the column using a pipette.[10]

    • Dry Loading: (For samples not soluble in the eluent) Dissolve the crude product in a volatile solvent, add silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[10] Carefully add this powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.[14]

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).[3] Maintain a constant level of solvent at the top of the column to avoid it running dry.[14]

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase during elution.[5]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Phenylthiazole derivatives via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Solution(s)
Oiling Out: The compound separates as an oil instead of crystals.1. The melting point of the this compound derivative is lower than the boiling point of the solvent. 2. The solution is supersaturated to a high degree. 3. High concentration of impurities.1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly. 3. Consider pre-purification by another method (e.g., column chromatography) if impurities are significant.[1][2]
No Crystal Formation: The solution remains clear upon cooling.1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires nucleation to initiate crystallization.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1][2] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus.[1][3] b. Adding a seed crystal of the pure this compound derivative.[1][3] c. Cooling the solution in an ice bath to further decrease solubility.
Low Yield of Crystals: A small amount of product is recovered.1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[2][3] 2. Premature crystallization during hot filtration. 3. The chosen solvent is too good at dissolving the compound even at low temperatures.1. Concentrate the mother liquor and cool it again to recover more crystals.[2] 2. Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to prevent cooling during filtration. 3. Re-evaluate the solvent system. A solvent with lower solubility at cold temperatures might be necessary.
Colored Impurities in Crystals: The resulting crystals are discolored.1. Colored impurities from the reaction mixture are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Crystals are very fine or powder-like: 1. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.1. Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for recrystallizing my this compound derivative?

A1: The ideal solvent is one in which your this compound derivative is highly soluble at high temperatures and poorly soluble at low temperatures. A general guideline is "like dissolves like"; since this compound derivatives are aromatic heterocyclic compounds, solvents like ethanol, methanol, toluene, or mixtures such as ethanol/water are often good starting points.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.

Q2: What is a solvent pair and when should I use it for recrystallizing this compound derivatives?

A2: A solvent pair consists of two miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). This is useful when no single solvent has the desired solubility properties. For this compound derivatives, a common pair could be ethanol (good solvent) and water (bad solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and then the hot "bad" solvent is added dropwise until the solution becomes slightly cloudy, indicating saturation.[6]

Q3: How does the substitution pattern on the this compound ring affect solvent choice?

A3: The polarity of your this compound derivative will change depending on the substituents. Electron-donating or electron-withdrawing groups on the phenyl or thiazole ring will alter the compound's polarity and, consequently, its solubility in different solvents. For example, a derivative with a polar substituent like a hydroxyl or amino group will be more soluble in polar solvents, while a derivative with a nonpolar substituent like an alkyl or aryl group will be more soluble in nonpolar solvents.

Q4: My this compound derivative seems to be degrading during recrystallization. What can I do?

A4: If you suspect thermal degradation, try to use a solvent with a lower boiling point. This allows you to dissolve your compound at a lower temperature. Alternatively, you can use a vacuum distillation apparatus to lower the boiling point of your chosen solvent.

Q5: Can I reuse the mother liquor from the recrystallization?

A5: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor (by evaporation) and cooling it again. However, be aware that this second crop may be less pure than the first as the concentration of impurities will be higher.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of a this compound Derivative
  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the selected solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of a this compound Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • Saturation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same ratio used for crystallization).

  • Drying: Dry the purified crystals.

Visualization

Recrystallization_Workflow General Recrystallization Workflow for this compound Derivatives start Crude this compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize if colored hot_filtration Hot Filtration dissolve->hot_filtration if not colored decolorize->hot_filtration cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool crystals Crystal Formation cool->crystals Success no_crystals No Crystals cool->no_crystals Failure collect Collect Crystals (Vacuum Filtration) crystals->collect concentrate Concentrate Solution no_crystals->concentrate Too much solvent induce Induce Crystallization (Scratch/Seed) no_crystals->induce Supersaturated concentrate->cool induce->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure_product Pure this compound Derivative dry->pure_product

Caption: A general workflow for the recrystallization of this compound derivatives.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield solution_oiling Add more solvent Slow down cooling oiling_out->solution_oiling solution_no_crystals Concentrate solution or Induce nucleation no_crystals->solution_no_crystals solution_low_yield Concentrate mother liquor low_yield->solution_low_yield

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed cross-coupling reactions involving 2-Phenylthiazole. The inherent nature of the thiazole ring, containing both sulfur and nitrogen atoms, presents unique challenges that can lead to catalyst deactivation and reduced reaction efficiency.

Troubleshooting Guide

Palladium catalyst deactivation is a common issue in cross-coupling reactions.[1][2] The following table outlines potential problems, their causes, and solutions specifically tailored for reactions with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning by Thiazole Moiety: The sulfur and nitrogen atoms in the this compound ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]- Increase Catalyst Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate. - Use a More Robust Ligand: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) can often protect the palladium center and prevent strong coordination with the thiazole. - Employ a Pre-catalyst: Well-defined palladium pre-catalysts can sometimes offer better resistance to poisoning compared to in-situ generated catalysts.[1][5]
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) by trace amounts of oxygen.[1]- Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). - Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
Impure Starting Materials: Impurities in the this compound or the coupling partner can act as catalyst poisons.[6]- Purify Starting Materials: Recrystallize or chromatograph starting materials to remove potential inhibitors.
Reaction Stalls Prematurely Ligand Degradation: Phosphine ligands can degrade at elevated temperatures, leading to catalyst deactivation.[1][7]- Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature. - Choose a More Thermally Stable Ligand: Consult the literature for ligands known for their thermal stability.
Formation of Palladium Black: Precipitation of metallic palladium indicates catalyst aggregation and deactivation.[1]- Optimize Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst instability. - Lower Catalyst Concentration: High concentrations can sometimes promote aggregation.
Formation of Side Products Protodeboronation (in Suzuki Couplings): Cleavage of the C-B bond in the boronic acid partner can be a significant side reaction, especially with heteroaromatic boronic acids.[6]- Use Boronic Esters: Pinacol esters are often more stable and less prone to protodeboronation. - Careful Choice of Base and Solvent: The reaction conditions can influence the rate of this side reaction.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in palladium-catalyzed reactions of this compound.

TroubleshootingWorkflow Start Reaction Fails or Gives Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Materials Check_Purity->Impure Check_Inertness Verify Inert Atmosphere & Degassing Oxygen_Leak Oxygen Present? Check_Inertness->Oxygen_Leak Check_Catalyst Evaluate Catalyst System Catalyst_Issue Catalyst/Ligand Problem? Check_Catalyst->Catalyst_Issue Impure->Check_Inertness No Purify Purify Starting Materials Impure->Purify Yes Oxygen_Leak->Check_Catalyst No Improve_Degassing Improve Degassing Protocol Oxygen_Leak->Improve_Degassing Yes Optimize_Catalyst Optimize Catalyst/Ligand Catalyst_Issue->Optimize_Catalyst Yes Success Successful Reaction Catalyst_Issue->Success No, other issues Purify->Success Improve_Degassing->Success Optimize_Catalyst->Success

Caption: A troubleshooting workflow for palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: The thiazole ring in this compound contains both a sulfur and a nitrogen atom. These heteroatoms, particularly sulfur, are known to be potent poisons for palladium catalysts.[3] They can coordinate strongly to the palladium center, blocking active sites and preventing the catalyst from participating in the catalytic cycle, thus deactivating it.[8]

Q2: What are the common mechanisms of palladium catalyst poisoning by sulfur-containing compounds?

A2: Sulfur compounds can poison palladium catalysts through several mechanisms:

  • Strong Adsorption: Sulfur-containing molecules can strongly adsorb onto the surface of the palladium catalyst, blocking the active sites required for the reaction.

  • Formation of Stable Palladium-Sulfur Species: The interaction between palladium and sulfur can lead to the formation of stable palladium sulfides or other complexes that are catalytically inactive.

  • Electronic Effects: The coordination of sulfur to the palladium center can alter its electronic properties, making it less effective at catalyzing the desired transformation.

Visualizing the Poisoning Mechanism

The following diagram illustrates the proposed mechanism of catalyst poisoning by the thiazole moiety.

PoisoningMechanism cluster_catalytic_cycle Normal Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Poisoned_Complex Inactive Pd-Thiazole Complex Pd(0)L2->Poisoned_Complex Deactivation Pd(II)_Complex R-Pd(II)-X      L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'      L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Thiazole This compound Thiazole->Poisoned_Complex Coordination

Caption: Proposed mechanism of catalyst deactivation by this compound.

Q3: Can a poisoned palladium catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, although it can be challenging. Common methods include:

  • Thermal Treatment: Heating the catalyst at high temperatures can sometimes decompose the poisoning species.[9][10]

  • Chemical Washing: Washing the catalyst with specific reagents may remove the adsorbed poisons. For instance, treatment with a dilute alkaline solution or hydrogen peroxide has been reported for regenerating Pd/C catalysts poisoned by sulfur compounds.[11]

  • Oxidative/Reductive Treatments: Cycling the catalyst through oxidative and reductive conditions can sometimes restore its activity.[10][12]

It is important to note that the success of regeneration depends heavily on the nature of the poison and the catalyst support.

Q4: Are there specific types of palladium-catalyzed reactions that are more susceptible to poisoning by this compound?

A4: While poisoning is a general concern, reactions that require higher temperatures or longer reaction times may be more susceptible, as this provides more opportunity for catalyst deactivation. Additionally, reactions where the this compound substrate is present in high concentration relative to the catalyst may also experience more significant poisoning effects.

Q5: What are some recommended experimental protocols for palladium-catalyzed couplings with 2-halothiazoles?

A5: The choice of protocol depends on the specific coupling reaction (e.g., Suzuki, Heck, Sonogashira). Below is a general starting point for a Suzuki-Miyaura coupling, which should be optimized for your specific substrates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Halo-Phenylthiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add the 2-Halo-Phenylthiazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: For challenging couplings involving this compound, consider using more advanced catalytic systems, such as those employing Buchwald or PEPPSI-type pre-catalysts, which are known for their high activity and stability.[5]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the primary literature and exercise their own professional judgment when designing and conducting experiments.

References

Controlling regioselectivity in the synthesis of unsymmetrical 2,4-disubstituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the synthesis of unsymmetrical 2,4-disubstituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4-disubstituted thiazoles?

A1: The Hantzsch thiazole synthesis is a widely used and classical method for preparing thiazole derivatives.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide.[3] While this method is robust, controlling regioselectivity in unsymmetrical substrates can be a challenge.

Q2: What are the primary factors influencing regioselectivity in the Hantzsch thiazole synthesis?

A2: The regioselectivity of the Hantzsch synthesis is significantly influenced by reaction conditions, particularly the pH. In neutral solvents, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[4] The structure of the starting materials also plays a crucial role in determining the isomeric ratio.[4]

Q3: Are there alternative, more environmentally friendly methods for this synthesis?

A3: Yes, several greener approaches have been developed to address the drawbacks of the classical Hantzsch synthesis, such as the use of toxic haloketones.[1] These include:

  • Microwave-assisted synthesis: This method can dramatically reduce reaction times and often leads to higher yields.[2]

  • Solvent-free synthesis (Grinding): This technique is environmentally friendly, offers a simple workup, and is rapid.[2][5]

  • Use of α-diazoketones: Diazoketones can be used as stable and convenient substitutes for α-haloketones.[6][7]

  • Catalyst-free synthesis in water: Some procedures allow for the reaction to be carried out in water without a catalyst.[1]

Q4: How can I improve the yield and reduce the reaction time of my thiazole synthesis?

A4: To improve yields and shorten reaction times, consider employing microwave-assisted Hantzsch synthesis, which has been shown to increase yields to 85-98% and reduce reaction times to 5-30 minutes.[2] Solvent-free grinding methods can also offer rapid reactions (10-20 minutes) with good to excellent yields (80-95%).[2] The choice of catalyst and solvent system is also critical and should be optimized for your specific substrates.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of unsymmetrical 2,4-disubstituted thiazoles.

Problem 1: Poor or no yield of the desired 2,4-disubstituted thiazole.

Possible Cause Suggested Solution
Incorrect Reaction Conditions Verify the optimal temperature, solvent, and reaction time for your specific substrates. For the Hantzsch synthesis, elevated temperatures may be necessary.[2] Consider a trial run using a microwave-assisted protocol to potentially improve yields and reduce reaction time.[2]
Inactive Starting Materials Ensure the purity and reactivity of your α-haloketone and thioamide. If using an α-haloketone, be aware that they can be lachrymatory and should be handled with care. Consider synthesizing it fresh if it has been stored for a long time.
Inappropriate Catalyst For certain variations of the synthesis, a catalyst may be required. Silica-supported tungstosilisic acid has been used as a reusable catalyst in some one-pot syntheses.[8]

Problem 2: Formation of an undesired regioisomer.

Possible Cause Suggested Solution
Reaction Conditions Favoring the Undesired Isomer As established, acidic conditions can lead to a mixture of isomers in the Hantzsch synthesis when using N-monosubstituted thioureas.[4] To favor the formation of 2-(N-substituted amino)thiazoles, ensure the reaction is run in a neutral solvent.[4]
Nature of the Substituents The electronic and steric properties of the substituents on both the α-haloketone and the thioamide can influence the site of the initial nucleophilic attack. Carefully consider the expected reactivity of your starting materials.
Alternative Reaction Pathway Investigate alternative synthetic routes that offer higher regioselectivity. For example, methods utilizing α-diazoketones with a Brønsted acid catalyst have been reported to provide good to excellent yields with high regioselectivity.[7]

Problem 3: Difficulty in separating the desired product from byproducts or starting materials.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Similar Polarity of Products and Byproducts Optimize your column chromatography conditions. Experiment with different solvent systems to achieve better separation. Recrystallization may also be an effective purification method.
Complex Reaction Mixture Simplify the reaction by using a one-pot, multi-component procedure where possible. These methods can sometimes lead to cleaner reactions with easier workup.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2,4-Disubstituted Thiazoles [2]

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis 70-95%2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) 80-95%10 - 20 minutesEnvironmentally friendly, simple workup, rapid.May not be suitable for all substrates, scalability can be a concern.
Cook-Heilbron Synthesis 50-80%1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.Primarily for 5-amino substituted thiazoles, substrate scope can be limited.
Brønsted Acid-Promoted One-Pot Synthesis 60-85%8 - 12 hoursUse of simple, readily available starting materials.Requires high temperatures, yields can be moderate.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

  • Dissolve the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from 2 to 24 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-disubstituted thiazole.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

  • In a microwave-safe vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).

  • Add a minimal amount of a suitable high-boiling solvent (e.g., DMF, DMSO) or perform the reaction neat if possible.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 100-150 °C for 5-30 minutes).[2]

  • After cooling, work up the reaction mixture as described in Protocol 1.

Protocol 3: Synthesis using α-Diazoketones [7]

  • To a solution of the α-diazoketone (1.0 eq) and the thioamide or thiourea (1.2 eq) in a suitable solvent (e.g., dichloroethane), add a Brønsted acid catalyst such as trifluoromethanesulfonic acid (TfOH) (10 mol%).

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Regioselectivity start Start: Synthesis of Unsymmetrical 2,4-Disubstituted Thiazole check_regio Check Regioselectivity (e.g., by NMR, LC-MS) start->check_regio desired_isomer Desired Regioisomer Obtained check_regio->desired_isomer Yes undesired_isomer Undesired Regioisomer or Mixture of Isomers check_regio->undesired_isomer No end End: Pure Desired Product desired_isomer->end analyze_conditions Analyze Reaction Conditions undesired_isomer->analyze_conditions acidic_cond_check Was the reaction run under acidic conditions? analyze_conditions->acidic_cond_check neutral_cond Switch to Neutral Solvent Conditions neutral_cond->end acidic_cond_check->neutral_cond Yes alt_method Consider Alternative Synthetic Method acidic_cond_check->alt_method No diazoketone Use α-Diazoketone Method alt_method->diazoketone diazoketone->end

Caption: Troubleshooting workflow for controlling regioselectivity.

Hantzsch_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products alpha_haloketone α-Haloketone (R1-C(=O)-CH(X)-R2) neutral Neutral Solvent thiourea N-Substituted Thiourea (R3-NH-C(=S)-NH2) product_A 2-(N-Substituted amino)thiazole (Regioisomer A) neutral->product_A Exclusive Product acidic Acidic Solvent acidic->product_A Forms Mixture product_B 3-Substituted 2-imino-2,3-dihydrothiazole (Regioisomer B) acidic->product_B Forms Mixture

Caption: Competing pathways in Hantzsch synthesis under different pH.

References

Preventing byproduct formation in the synthesis of 2-Phenylthiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Phenylthiazole-4-carboxamide

Welcome to the technical support center for the synthesis of this compound-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for the this compound core structure?

The most common and classical method for synthesizing the this compound core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] For this compound derivatives, thiobenzamide is typically used as the thioamide component.[2]

Q2: What are the key starting materials for the synthesis of this compound-4-carboxamide?

The synthesis is typically a two-step process. First, the thiazole ring is formed by reacting thiobenzamide with ethyl bromopyruvate to produce ethyl this compound-4-carboxylate.[5] In the second step, this intermediate ester is converted to the final carboxamide product through amidation.

Q3: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in Hantzsch thiazole synthesis can often be attributed to several factors:

  • Purity of Reactants: Impurities in the starting materials, such as the α-haloketone or thioamide, can lead to unwanted side reactions.[1] It is crucial to use pure reactants.

  • Reaction Conditions: The reaction may require heating to overcome the activation energy.[6] If you are running the reaction at room temperature, consider incrementally increasing the temperature.[7]

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the more expensive α-haloketone.[7]

  • Solvent Choice: The solvent plays a critical role. Alcohols like ethanol or methanol are commonly used.[1][8] It is advisable to use anhydrous solvents, as the presence of water can be detrimental.[1]

Q4: I am observing multiple products in my reaction mixture by TLC. What are the likely byproducts?

The formation of multiple products can complicate purification. Common byproducts include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, side reactions can lead to the formation of isomers like 2-imino-2,3-dihydrothiazoles.[6]

  • Bis-thiazole Formation: In some cases, side reactions can lead to the formation of bis-thiazole structures.[7]

Q5: How can I optimize reaction conditions to minimize byproduct formation?

Optimizing the reaction is key to a clean product profile. Consider the following adjustments:

  • Temperature Control: While heating is often necessary, excessive heat can lead to the degradation of reactants or products.[7] Monitor the reaction closely and find the optimal temperature that promotes product formation without significant byproduct generation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extending the reaction time may drive it to completion, but excessively long times can also lead to byproduct formation.[7]

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and may improve yields by minimizing the time the mixture is exposed to high temperatures.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound-4-carboxamide, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete Reaction: Reaction time is too short or the temperature is too low.[7] 2. Degradation of Reactants/Product: Excessive heat may cause decomposition.[7] 3. Poor Quality Starting Materials: Impurities are interfering with the reaction.[1]1. Monitor reaction progress by TLC. Incrementally increase reaction time or temperature. Consider using microwave-assisted synthesis for faster reaction times.[6][7] 2. Optimize the reaction temperature by starting lower and gradually increasing it. 3. Ensure the purity of starting materials. Ethyl bromopyruvate, for example, should be handled with care as it is a lachrymator.
Formation of Multiple Byproducts 1. Suboptimal Temperature: Temperature may be too high, promoting side reactions. 2. Incorrect Stoichiometry: An excess of the α-haloketone can lead to side reactions. 3. Presence of Water or Impurities: Contaminants in the solvent or reactants can catalyze side reactions.[1]1. Perform small-scale experiments to find the optimal temperature. 2. Use a slight excess of the thiobenzamide to ensure the complete consumption of ethyl bromopyruvate.[7] 3. Use anhydrous solvents and purified starting materials.[1]
Difficulty in Product Purification 1. Complex Crude Mixture: The presence of multiple byproducts with similar polarity to the desired product. 2. Product Insolubility/Oiling Out: The product may not be soluble in the chosen recrystallization solvent or may separate as an oil.1. Re-optimize the reaction to achieve a cleaner crude product. 2. For purification, use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).[5] 3. Screen a variety of solvents for recrystallization.

Quantitative Data Presentation

The following table illustrates the impact of reaction conditions on the synthesis of a this compound derivative, based on principles of the Hantzsch synthesis.

Entry Thioamide (eq.) Solvent Temperature Time Yield (%) Byproduct Profile
11.0EthanolRoom Temp.12 h45%High % of unreacted starting material
21.2EthanolReflux (78°C)4 h88%Low % of byproducts.[5]
31.2Methanol90°C (Microwave)15 min92%Very clean reaction profile.[1]
41.2DMF80°C3 h78%Moderate byproduct formation observed.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound-4-carboxylate

  • To a round-bottom flask, add thiobenzamide (1.0 eq) and absolute ethanol.

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.[5]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.[5]

Protocol 2: Synthesis of this compound-4-carboxamide

  • Dissolve the ethyl this compound-4-carboxylate (1.0 eq) from Protocol 1 in methanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol (methanolic ammonia).

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound-4-carboxamide.

Visualizations

G start_end start_end process process decision decision output output A Starting Materials (Thiobenzamide, Ethyl Bromopyruvate) B Hantzsch Reaction (Cyclocondensation) A->B C Reaction Workup (Extraction, Washing) B->C D Crude Product (Ester Intermediate) C->D E Purification (Column Chromatography) D->E F Pure Ester Intermediate E->F G Amidation Reaction F->G H Final Workup & Purification (Recrystallization) G->H I Final Product (this compound-4-carboxamide) H->I

Caption: General workflow for the synthesis of this compound-4-carboxamide.

G problem problem check check solution solution path path start Low Yield or Impure Product c1 Check TLC of Crude Mixture start->c1 c2 High % of Starting Material? c1->c2 Analyze Spots c3 Multiple Byproduct Spots? c2->c3 No s1 Increase Temperature or Reaction Time c2->s1 Yes s2 Verify Reactant Purity & Stoichiometry c3->s2 No, check basics s3 Lower Temperature c3->s3 Yes s4 Optimize Solvent & Use Anhydrous Conditions s3->s4 If byproducts persist

Caption: Troubleshooting decision tree for synthesis optimization.

G metabolite metabolite enzyme enzyme inhibitor inhibitor product product lanosterol Lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol (Fungal Cell Membrane Component) cyp51->ergosterol Catalyzes inhibitor_node This compound Derivative inhibitor_node->cyp51 Inhibition

Caption: Inhibition of the Ergosterol biosynthesis pathway by a this compound derivative.[9]

References

Scale-up considerations for the industrial synthesis of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-Phenylthiazole. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a classical and widely employed method for the industrial production of this compound and its derivatives.[1][2] This method is valued for its simplicity and the ready availability of the starting materials: an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiobenzamide).[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: On an industrial scale, the primary safety concerns include:

  • Handling of Raw Materials: 2-Bromoacetophenone is a lachrymator and is corrosive, while thiobenzamide can be harmful if swallowed. Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.

  • Exothermic Reaction: The condensation reaction can be exothermic. A robust cooling system and controlled addition of reagents are crucial to prevent a runaway reaction.

  • Solvent Safety: The choice of solvent (e.g., ethanol, methanol) introduces flammability risks that must be managed with appropriate ventilation and explosion-proof equipment.

  • Product Handling: this compound itself can be harmful if swallowed and may cause skin and eye irritation.[3][4]

Q3: What are the typical yields and purity levels expected for the industrial synthesis of this compound?

A3: While yields can vary depending on the specific process parameters and scale, laboratory-scale syntheses using the Hantzsch method often report high yields, sometimes exceeding 90%.[5] For industrial production, a yield of 80-90% would be considered excellent. Purity of the final product after recrystallization is typically expected to be >98%.

Q4: Is chromatography a viable purification method on an industrial scale?

A4: While chromatography is a powerful purification technique in the laboratory, it is often not economically feasible or practical for large-scale industrial production due to the high solvent consumption and cost. Recrystallization is the preferred method for purifying this compound at an industrial scale.[6][7]

Q5: What are the critical process parameters to monitor during scale-up?

A5: The critical parameters to monitor and control during the scale-up of this compound synthesis are:

  • Temperature: To control the reaction rate and minimize byproduct formation.

  • Rate of Reagent Addition: To manage the exothermicity of the reaction.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Time: To ensure the reaction goes to completion.

  • pH: During workup and neutralization steps.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a lower than expected yield in our pilot batch. What are the potential causes and how can we troubleshoot this?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction:

    • Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reagent Purity: Verify the purity of the starting materials, 2-bromoacetophenone and thiobenzamide. Impurities can interfere with the reaction.

  • Side Reactions:

    • Temperature Control: Overheating can lead to the formation of byproducts. Ensure the reactor's cooling system is functioning efficiently.

    • Stoichiometry: Incorrect stoichiometry of the reactants can lead to the formation of side products. Accurately control the molar ratios of the reactants.

  • Product Loss During Workup:

    • Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.

    • Purification Losses: During recrystallization, ensure the correct solvent is used and that the cooling process is gradual to maximize crystal formation and minimize loss in the mother liquor.

Issue 2: Impurities in the Final Product

Question: Our final product is contaminated with unknown impurities. How can we identify and minimize them?

Answer: The presence of impurities is a common challenge in chemical synthesis. Here's how to address it:

  • Identify the Impurities: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities. Common byproducts in the Hantzsch synthesis can include unreacted starting materials or products from side reactions.

  • Minimize Impurity Formation:

    • Control Reaction Conditions: As mentioned, precise control of temperature and reaction time can minimize the formation of many byproducts.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen) can prevent oxidation-related impurities.

  • Optimize Purification:

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor containing dissolved impurities.

Issue 3: Difficulty with Crystallization

Question: We are having trouble inducing crystallization of the this compound after the reaction workup. What can we do?

Answer: If the product is not crystallizing readily, you can try the following techniques:

  • Seeding: Introduce a small crystal of pure this compound into the supersaturated solution to initiate crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Solvent Addition: If the product is "oiling out" instead of crystallizing, it may be too soluble in the chosen solvent. Try adding a co-solvent in which the this compound is less soluble to induce precipitation.

  • Slow Cooling: Ensure the solution is cooled slowly and without agitation. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound via Hantzsch Synthesis

Materials:

  • 2-Bromoacetophenone

  • Thiobenzamide

  • Ethanol (or other suitable solvent)

  • Sodium Bicarbonate (or other suitable base)

  • Water

  • Ethyl Acetate (for extraction)

  • Brine

Equipment:

  • Glass-lined reactor with heating/cooling capabilities and a reflux condenser

  • Stirrer

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reactor with thiobenzamide and ethanol. Begin stirring.

  • Reagent Addition: Slowly add a solution of 2-bromoacetophenone in ethanol to the reactor through the addition funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 25-30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to an extraction vessel. Add ethyl acetate and water, and agitate to extract the this compound into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

Equipment:

  • Crystallization vessel with heating/cooling capabilities

  • Stirrer

  • Filtration unit

  • Drying oven

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolution: Add the crude this compound to the crystallization vessel and add the minimum amount of hot solvent required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution with gentle stirring to induce crystallization. The cooling rate should be controlled to obtain crystals of a suitable size for filtration.

  • Isolation: Once crystallization is complete, filter the crystals from the mother liquor.

  • Washing: Wash the collected crystals with a small amount of cold, fresh recrystallization solvent.

  • Drying: Dry the purified this compound crystals in a drying oven under vacuum at an appropriate temperature.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Hantzsch Synthesis of this compound

ParameterLab Scale (Typical)Industrial Scale (Considerations)
Reactant Ratio 1:1.1 (α-haloketone:thioamide)Optimized for cost and yield, may vary
Solvent Ethanol, MethanolEthanol, Isopropanol (considering safety and cost)
Concentration 0.5 - 1.0 MHigher concentrations preferred to maximize reactor throughput
Temperature Reflux (65-80°C)Precisely controlled to manage exotherm and side reactions
Reaction Time 2 - 6 hoursOptimized based on in-process controls (IPC)
Yield (Crude) 85 - 95%80 - 90%
Purity (after Recrystallization) >99%>98%

Table 2: Safety Information for Key Chemicals

ChemicalHazard StatementsPrecautionary Statements
2-Bromoacetophenone H302, H314, H317, H335P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Thiobenzamide H302P264, P270, P301+P312, P330, P501
This compound H302, H315, H319, H335[4]P261, P264, P270, P280, P302+P352, P305+P351+P338[4]

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) for each chemical before use.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Reactor with Thiobenzamide and Ethanol add_reagent Slow Addition of 2-Bromoacetophenone Solution charge_reactants->add_reagent Stirring reflux Heat to Reflux (4-6 hours) add_reagent->reflux Controlled Temperature cool Cool to Room Temperature reflux->cool neutralize Neutralize with Sodium Bicarbonate cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry_concentrate Dry and Concentrate (Crude Product) wash->dry_concentrate recrystallize Recrystallize from Suitable Solvent dry_concentrate->recrystallize filter_dry Filter and Dry (Pure this compound) recrystallize->filter_dry

Caption: Experimental workflow for the industrial synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities in Product start->impurities crystallization_issue Crystallization Issues start->crystallization_issue check_reaction Incomplete Reaction? low_yield->check_reaction identify_impurities Identify Impurities (MS, NMR) impurities->identify_impurities seeding Try Seeding crystallization_issue->seeding scratching Scratch Flask crystallization_issue->scratching co_solvent Add Co-solvent crystallization_issue->co_solvent side_reactions Side Reactions? check_reaction->side_reactions No workup_loss Loss During Workup? check_reaction->workup_loss No optimize_purification Optimize Purification (Recrystallization) identify_impurities->optimize_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Degradation pathways and stability of 2-Phenylthiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-phenylthiazole-based compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound-based compounds to ensure their stability?

A1: To ensure long-term stability, this compound derivatives should be stored in tightly sealed, light-resistant containers, preferably amber vials or containers wrapped in aluminum foil, to minimize light exposure.[1] For solid compounds, storage at controlled room temperature or in a desiccator is generally sufficient. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. For solutions, purging with an inert gas like nitrogen or argon can minimize oxidative degradation.[1]

Q2: What are the visual and analytical signs of degradation in my this compound compound samples?

A2: Visual indicators of degradation can include a change in the color or clarity of a solution or the discoloration of a solid sample.[1] Analytically, degradation can be observed as a decrease in the concentration of the parent compound, the appearance of new peaks in chromatograms (e.g., HPLC), or shifts in spectroscopic profiles (e.g., UV-Vis, NMR).[1]

Q3: How should I properly reconstitute lyophilized this compound compounds for use in aqueous buffers for in vitro assays?

A3: Due to the often-limited aqueous solubility of thiazole derivatives, a co-solvent is typically required.[2][3] First, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] This can be achieved by adding the appropriate volume of the solvent to the lyophilized powder and vortexing until fully dissolved; gentle warming may aid this process.[2] Subsequently, this stock solution can be serially diluted into your aqueous assay medium to the final desired concentration, ensuring the final co-solvent concentration is low (typically <0.5% v/v) to avoid affecting the biological assay.[2]

Q4: Are there any known incompatibilities of this compound compounds with common excipients or solvents?

A4: While specific incompatibilities are compound-dependent, be aware of potential reactions with strong oxidizing agents. Also, impurities in solvents or other formulation components can act as photosensitizers, accelerating photodegradation.[1] It is recommended to use high-purity, HPLC-grade solvents.[1] When conducting forced degradation studies, it is important to note that the solvents used to dissolve the drug should not themselves cause degradation.[4]

Troubleshooting Guides

Issue 1: Unexpected Degradation

Q: I am observing degradation of my this compound compound in my control samples (stored in the dark at room temperature). What could be the cause?

A: Unexpected degradation in control samples can be due to several factors:

  • Oxidation: Dissolved oxygen in your solvent can lead to oxidative degradation.[1] Solution: Degas your solvents before preparing solutions by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum.[1]

  • Hydrolysis: Although many thiazoles are relatively stable, some derivatives can be susceptible to hydrolysis, especially if stored in unbuffered aqueous solutions where the pH may shift over time. Solution: Prepare solutions in buffers at a pH where the compound is most stable. If the compound's pKa is known, buffering to a pH away from this value can sometimes increase stability.[3]

  • Contaminated Solvents or Glassware: Impurities in solvents or residues on glassware can catalyze degradation. Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried.

Issue 2: Poor Solubility in Aqueous Media

Q: My this compound derivative is precipitating out of solution during my in vitro assay. How can I improve its solubility?

A: Poor aqueous solubility is a common issue with this class of compounds.[2] Here are several strategies to address this:

  • Co-solvents: As mentioned in the FAQs, using a water-miscible organic solvent like DMSO or ethanol to prepare a stock solution is the first step.[2] Ensure the final concentration in your assay is low enough to not affect the biological system.[2]

  • pH Adjustment: The solubility of this compound derivatives containing ionizable groups (like an amino group) can be pH-dependent.[3] Adjusting the pH of your buffer to protonate or deprotonate such groups can increase solubility.[3] However, be cautious of pH extremes, which can cause degradation.[3]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.[5]

  • Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3]

Issue 3: HPLC Analysis Problems

Q: I am analyzing my degradation studies by HPLC and observing poor peak shape (e.g., tailing) and inconsistent retention times. How can I troubleshoot this?

A: These are common HPLC issues that can often be resolved with systematic troubleshooting:

  • Peak Tailing:

    • Secondary Silanol Interactions: The nitrogen in the thiazole ring can interact with residual silanol groups on the silica-based column, causing peak tailing.[6] Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-4) to protonate the silanols and reduce these interactions. Using a modern, end-capped column can also minimize this effect.[6]

    • Column Overload: Injecting too concentrated a sample can lead to distorted peaks. Solution: Dilute your sample or reduce the injection volume.[6]

  • Inconsistent Retention Times:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[6]

    • Mobile Phase Instability: If your mobile phase is not buffered, its pH can change over time. Volatile organic components may also evaporate. Solution: Use a buffered mobile phase and keep solvent reservoirs covered.[6][7]

    • Pump Issues: Leaks or air bubbles in the pump can cause flow rate fluctuations. Solution: Check for leaks, ensure fittings are secure, and degas the mobile phase.[7]

Quantitative Data on Stability

The stability of this compound-based compounds is highly dependent on their specific substitution patterns. The following table provides representative data from forced degradation studies on a hypothetical this compound derivative, illustrating typical degradation profiles under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Representative)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl24 hours80°C5 - 15%Hydrolysis of labile functional groups
Basic Hydrolysis 0.1 N NaOH24 hours80°C10 - 25%Thiazole ring opening, hydrolysis
Oxidative 3% H₂O₂24 hoursRoom Temp15 - 40%Oxidation of the sulfur atom, N-oxidation
Thermal Solid State48 hours105°C< 5%Thermolysis (generally stable)
Photolytic 1.2 million lux hours & 200 Wh/m²VariableControlled20 - 50%Photo-oxidation, ring cleavage

Note: The extent of degradation can vary significantly between different this compound analogues.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound-based compounds, based on established forced degradation protocols.[8][9]

Forced Degradation (Stress Testing) Protocol

1. Stock Solution Preparation:

  • Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.[8] This stock solution will be used for all stress studies.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[8]

  • Reflux the mixture at 80°C for 24 hours.[8]

  • After cooling to room temperature, neutralize the solution with 0.1 N NaOH.[8]

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[8]

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[8]

  • Reflux the mixture at 80°C for 24 hours.[8]

  • After cooling, neutralize the solution with 0.1 N HCl.[8]

  • Dilute with the mobile phase to the final analysis concentration.[8]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[8]

  • Keep the solution at room temperature for 24 hours, protected from light.[8]

  • Dilute with the mobile phase to the final analysis concentration.

5. Thermal Degradation:

  • Place a sample of the solid compound in an oven at 105°C for 48 hours.[8]

  • After the exposure period, prepare a solution of the stressed solid in the mobile phase at the final analysis concentration.[8]

6. Photostability Testing (as per ICH Q1B Guidelines):

  • Prepare a solution of the compound (e.g., 100 µg/mL) in the mobile phase.[8]

  • Expose the solution in a chemically inert, transparent container to a light source within a photostability chamber.[10]

  • The exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-ultraviolet (UV) light.[10][11]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[8]

  • Analyze both the exposed and control samples by HPLC.

Visualizations

Primary Photodegradation Pathway of this compound Compound This compound Derivative Endoperoxide Unstable Endoperoxide Intermediate Compound->Endoperoxide [4+2] Cycloaddition Light Light (UV/Vis) SingletOxygen Singlet Oxygen (¹O₂) Light->SingletOxygen Photosensitization SingletOxygen->Endoperoxide DegradationProducts Degradation Products (e.g., benzamide derivatives, ring-opened products) Endoperoxide->DegradationProducts Rearrangement

Caption: A simplified diagram of a common photodegradation pathway for some this compound derivatives.

Experimental Workflow for Forced Degradation Studies start Start: Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Identify Degradants and Quantify Purity hplc->data end End: Elucidate Degradation Pathways data->end

Caption: A typical workflow for conducting forced degradation studies on a new chemical entity.

Troubleshooting Solubility Issues start Compound Precipitates in Aqueous Buffer cosolvent Optimize Co-solvent (e.g., DMSO < 0.5%) start->cosolvent ph Adjust Buffer pH (if compound is ionizable) cosolvent->ph If precipitation persists success Compound Solubilized cosolvent->success Success surfactant Add Surfactant (e.g., Tween 80) ph->surfactant If pH adjustment is insufficient ph->success Success cyclodextrin Use Cyclodextrin Complexation surfactant->cyclodextrin If surfactant interferes with assay surfactant->success Success cyclodextrin->success Success fail Consider Formulation Strategies cyclodextrin->fail If all else fails

Caption: A decision tree for troubleshooting poor solubility of compounds in in-vitro assays.

References

Validation & Comparative

Validating the Mechanism of Action of Novel 2-Phenylthiazole-Based Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers and drug development professionals to validate the mechanism of action of novel 2-phenylthiazole-based antifungal compounds. It outlines key experiments and presents a comparative analysis with established antifungal agents, such as the azole and echinocandin classes.

Postulated Mechanism of Action: Ergosterol Biosynthesis Inhibition

Several studies on thiazole derivatives suggest their potential to interfere with fungal cell membrane integrity. A primary and well-established target for antifungal drugs is the ergosterol biosynthesis pathway, which is critical for fungal cell membrane structure and function. This guide will proceed with the hypothesis that the novel this compound compound (designated as "PTZ-Compound X") acts by inhibiting an enzyme in this pathway, similar to the mechanism of azole antifungals.

Signaling Pathway for Ergosterol Biosynthesis Inhibition

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) ERG11 Lanosterol 14α-demethylase (ERG11) PTZ-Compound X PTZ-Compound X PTZ-Compound X->ERG11 Inhibition Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole)->ERG11 Inhibition

Caption: Postulated inhibition of the ergosterol biosynthesis pathway by PTZ-Compound X.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for PTZ-Compound X in comparison to established antifungal drugs, fluconazole (an azole) and caspofungin (an echinocandin), against a model fungal pathogen, Candida albicans.

Table 1: In Vitro Antifungal Susceptibility
CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
PTZ-Compound X 0.25 0.5 2
Fluconazole14>64
Caspofungin0.1250.250.5
No Drug Control>64>64>64

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Ergosterol Content Analysis
Treatment (at MIC₅₀)Ergosterol Content (% of Control)Lanosterol Accumulation (Fold Change)
PTZ-Compound X 28.5% 15.2
Fluconazole35.2%12.8
Caspofungin98.1%1.1
No Drug Control100%1.0
Table 3: Mammalian Cell Cytotoxicity
CompoundCC₅₀ (µM) on HepG2 cellsSelectivity Index (CC₅₀/MIC₅₀)
PTZ-Compound X >100 >400
Fluconazole>200>200
Caspofungin>150>1200

CC₅₀: 50% Cytotoxic Concentration. Selectivity Index: A measure of drug safety.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow for Mechanism Validation

experimental_workflow cluster_invitro In Vitro Testing cluster_mechanism Mechanism of Action Validation Susceptibility Antifungal Susceptibility (MIC/MFC determination) Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT assay) Susceptibility->Cytotoxicity Evaluates selectivity Ergosterol Ergosterol Quantification (GC-MS or HPLC) Susceptibility->Ergosterol Identifies active concentration Enzyme_Assay Recombinant ERG11 Enzyme Inhibition Assay Ergosterol->Enzyme_Assay Confirms direct target interaction Gene_Expression ERG11 Gene Expression Analysis (qRT-PCR) Ergosterol->Gene_Expression Investigates cellular response

Caption: Experimental workflow for validating the mechanism of action of PTZ-Compound X.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory (MIC) and minimum fungicidal (MFC) concentrations of the test compounds.

Methodology:

  • A standardized broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Candida albicans (e.g., ATCC 90028) is cultured in RPMI-1640 medium.

  • The compounds are serially diluted in a 96-well plate.

  • Fungal inoculum is added to each well to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 90%) compared to the growth control.

  • For MFC determination, aliquots from wells showing no visible growth are subcultured on drug-free agar plates. The MFC is the lowest concentration that results in no colony formation.

Ergosterol Quantification

Objective: To quantify the total cellular ergosterol content after treatment with the antifungal agent.

Methodology:

  • C. albicans cells are grown to mid-log phase and then treated with the MIC₅₀ concentration of each compound for several hours.

  • Cells are harvested, and the wet weight is determined.

  • The cell pellet is saponified using a solution of alcoholic potassium hydroxide.

  • Sterols are extracted from the saponified mixture using n-heptane.

  • The extracted sterol fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The amount of ergosterol is quantified by comparing the peak area to a standard curve of pure ergosterol. A simultaneous analysis of lanosterol accumulation is performed.

Mammalian Cell Cytotoxicity Assay

Objective: To assess the toxicity of the compound against a mammalian cell line.

Methodology:

  • Human liver carcinoma (HepG2) cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds for 24 hours.

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

This guide outlines a systematic approach to validate the mechanism of action of a novel this compound-based antifungal agent, PTZ-Compound X, by postulating its role as an ergosterol biosynthesis inhibitor. The provided experimental framework and comparative data with established drugs like fluconazole and caspofungin offer a robust methodology for its evaluation. The data suggests that PTZ-Compound X is a potent inhibitor of the ergosterol pathway with a favorable safety profile, warranting further investigation.

A Comparative Guide to Molecular Docking Studies of 2-Phenylthiazole Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of molecular docking studies of this compound derivatives against various therapeutically relevant protein targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate further research and development in this promising area.

Comparative Analysis of Docking Performance

The following tables summarize the molecular docking performance of various this compound derivatives against key protein targets implicated in cancer, fungal infections, and neurological disorders. The data highlights the binding affinities and inhibitory concentrations of these compounds, offering a comparative overview of their potential as therapeutic agents.

Table 1: Anticancer Activity - PI3Kα Inhibition
Compound IDStructureTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Compound 6a Naphthalene-azine-thiazole hybridPI3Kα4JPSNot Reported0.225 ± 0.01[1]
Alpelisib (Reference) Approved PI3Kα inhibitorPI3Kα4JPSNot Reported0.061 ± 0.003[1]

Note: While a specific docking score for Compound 6a was not provided in the reference, its potent IC50 value suggests a strong binding affinity to the PI3Kα active site.

Table 2: Antifungal Activity - CYP51 Inhibition
Compound IDStructureTarget ProteinPDB IDDocking Score (kcal/mol)MIC (µg/mL)Reference
Compound B9 Novel this compound derivativeCYP515V5ZNot Reported1-16 (against various fungal strains)
SZ-C14 (Lead) This compound derivativeCYP515V5ZNot Reported1-16 (against C. albicans)

Note: The referenced study focused on the synthesis and biological evaluation of novel CYP51 inhibitors, with molecular dynamics simulations confirming the binding mode of compound B9. Specific docking scores were not reported.

Table 3: Cholinesterase Inhibitory Activity
Compound IDStructureTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Compound 3j N-(2,3-dimethylphenyl)thiazol-2-amineAChE4EY7Not Reported0.009 ± 0.002
Compound 3j N-(2,3-dimethylphenyl)thiazol-2-amineBChE4BDSNot Reported0.646 ± 0.012
Donepezil (Reference) Approved AChE inhibitorAChE4EY7Not Reported-

Note: The study highlights the potent inhibitory activity of compound 3j against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential in the management of Alzheimer's disease.

Experimental Protocols

A generalized yet detailed molecular docking protocol, based on common practices reported in the cited literature, is provided below to guide researchers in setting up similar computational studies.

General Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMm).

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structures are converted to 3D structures and optimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are assigned to the ligand atoms.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues. The size of the grid box should be sufficient to accommodate the ligand.

  • Molecular docking is performed using software such as AutoDock, Glide, or Surflex-Dock.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest docking score or binding energy.

4. Analysis of Results:

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like PyMOL or Discovery Studio.

  • The docking results are correlated with the experimental biological activity data (e.g., IC50, MIC) to validate the docking protocol and gain insights into the structure-activity relationship (SAR).

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical molecular docking workflow and the signaling pathways associated with the protein targets discussed in this guide.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H+ addition) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Run Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Analysis & Scoring (Binding Energy Calculation) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis SAR_Analysis Structure-Activity Relationship (SAR) (Correlate with Experimental Data) Interaction_Analysis->SAR_Analysis

A generalized workflow for molecular docking studies.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

CYP51_inhibition_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Inhibitor This compound Derivative Inhibitor->CYP51 Inhibition

Mechanism of antifungal activity via CYP51 inhibition by this compound derivatives.

Cholinesterase_inhibition_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE BChE Butyrylcholinesterase (BChE) ACh->BChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Cholinergic_Transmission Enhanced Cholinergic Transmission BChE->Choline_Acetate Hydrolysis Inhibitor This compound Derivative Inhibitor->AChE Inhibition Inhibitor->BChE Inhibition

Inhibition of acetylcholinesterase and butyrylcholinesterase by this compound derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their anticancer, antifungal, antibacterial, and cholinesterase inhibitory properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Series 1: 2-Amino-4-phenylthiazole Derivatives
Compound 5bHT29 (Colon)2.012-amino-4-phenylthiazole core[1]
Series 2: Thiazolyl-Pyrazoline Derivatives
Compound 10dA549 (Lung)2.9Phenylthiazole linked to a pyrazoline moiety[1]
NCI-H1650 (Lung, EGFR mutant)More effective than gefitinib[1]
Series 3: Naphthalene-azine-thiazole Hybrids
Compound 6aOVCAR-4 (Ovarian)1.569 ± 0.06Naphthalene and thiazolidinone moieties[2]
PI3Kα (Enzyme)0.225 ± 0.01[2]
Series 4: Benzothiazole Derivatives
Compound 3NCI-H522 (Lung)0.0223Benzothiazole core[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro or trifluoromethyl, at the para position have been shown to enhance cytotoxicity in some series.[3]

  • Modifications at the Thiazole C4 and C5 Positions: The introduction of various moieties at the C4 and C5 positions of the thiazole ring has led to potent anticancer agents. For instance, linking a pyrazoline ring at the C4 position has resulted in compounds with significant activity against lung cancer cell lines, including those with EGFR mutations.[1]

  • Amide Linkages: The presence of an amide linkage at the C4 position of the thiazole ring is a common feature in many anticancer this compound analogs. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity.

  • Fusion with other Heterocycles: Fusion of the thiazole ring with other heterocyclic systems, such as in benzothiazoles, has yielded compounds with very high potency.[1]

Signaling Pathway

The anticancer effects of many this compound derivatives are attributed to their ability to inhibit protein kinases involved in cell signaling. A notable target is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR blocks downstream signaling through pathways like the PI3K/Akt/mTOR cascade, ultimately leading to apoptosis and reduced tumor growth.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis EGF EGF (Ligand) EGF->EGFR Phenylthiazole This compound Analog Phenylthiazole->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by this compound analogs.

Antifungal Activity

This compound analogs have emerged as promising antifungal agents, particularly against clinically relevant species like Candida albicans and Candida auris. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

Quantitative Comparison of Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Key Structural FeaturesReference
Compound 1Candida albicans (Fluconazole-sensitive)0.50Phenylthiazole core[6]
Candida albicans (Fluconazole-resistant)2[6]
Candida auris2[7]
Cryptococcus neoformans0.50[6]
Aspergillus fumigatus2[6]
EM-01D2Candida albicansActive at lower concentrations than amphotericin B and fluconazole2-cyclohexylidenhydrazo-4-phenyl-thiazole[8]
Candida kruseiActive at lower concentrations than amphotericin B and fluconazole[8]
Structure-Activity Relationship (SAR) for Antifungal Activity
  • Substituents on the Phenyl Ring: The antifungal activity is sensitive to the substitution pattern on the 2-phenyl ring. Halogen substitutions have been shown to be favorable in many cases.

  • Side Chains on the Thiazole Ring: The nature of the side chain on the thiazole ring is critical. For instance, the presence of a cyclohexylidenhydrazo moiety in EM-01D2 contributes to its potent and broad-spectrum antifungal activity.[8]

Signaling Pathway

The primary target for many antifungal this compound derivatives is the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated intermediates CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Phenylthiazole This compound Analog Phenylthiazole->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.

Antibacterial Activity

Certain this compound derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Comparison of Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for selected this compound analogs against bacterial strains are summarized below.

Compound IDBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
Compound 5MRSA USA3001Phenylethynyl derivative[9]
Compound 9MRSA USA3002Cyclopropyl ring[9]
Compound 10MRSA USA3001Linear alkyl chain[9]
Phenyltriazole-based sulfonamides (Compound 23)S. aureus USA3001n-nonyl side chain[10]
Structure-Activity Relationship (SAR) for Antibacterial Activity
  • Lipophilicity: The antibacterial activity of phenylthiazole derivatives against MRSA is often correlated with their lipophilicity. Increasing the length of an alkyl chain on the molecule can enhance its ability to penetrate the bacterial cell membrane.[10]

  • Side Chain Modifications: The introduction of alkynyl-containing side chains has led to potent anti-MRSA agents. Both linear and cyclic aliphatic groups attached to the ethynyl moiety have shown promising activity.[9]

  • Replacement of Thiazole Core: Replacing the thiazole core with a 1,2,3-triazole ring has also been explored as a strategy to enhance antimicrobial efficacy.[10]

Cholinesterase Inhibitory Activity

Several this compound analogs have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Quantitative Comparison of Cholinesterase Inhibitory Activity

The IC50 values for the inhibition of cholinesterases by representative this compound derivatives are presented below.

Compound IDEnzymeIC50 (µM)Key Structural FeaturesReference
Compound 3jAChE0.009 ± 0.002N-(2,3-dimethylphenyl)thiazol-2-amine[11]
BChE0.646 ± 0.012[11]
Compound 2iAChE0.028 ± 0.001Thiazole analog[12]
Compound 4mAChE1.48 ± 0.282-Aminothiazole derivative[13]
Structure-Activity Relationship (SAR) for Cholinesterase Inhibitory Activity
  • Substitution on the N-phenyl Ring: The substitution pattern on the N-phenyl ring of N-phenylthiazol-2-amine derivatives plays a critical role in their cholinesterase inhibitory activity. For instance, the presence of two methyl groups at positions 2 and 3 of the phenyl ring in compound 3j resulted in the most potent AChE inhibition in its series.[11]

  • Selective Inhibition: Many of the synthesized this compound derivatives have shown selective inhibition of AChE over BChE.[12]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.

  • Serial Dilution: Perform serial dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Inhibitor Addition: Add various concentrations of the this compound compounds to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the cholinesterase enzyme.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Western Blotting for Kinase Inhibition

Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway to confirm the inhibitory effect of a compound.

  • Cell Treatment and Lysis: Treat cells with the this compound inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound analogs.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Evaluation Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship Studies Hit_Identification->SAR_Studies Enzyme_Assays Enzyme Inhibition Assays SAR_Studies->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Assays->Pathway_Analysis In_Vivo_Models In Vivo Efficacy Models (e.g., Xenografts) Pathway_Analysis->In_Vivo_Models Toxicity_Studies Toxicity & Pharmacokinetics In_Vivo_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A generalized workflow for the development of this compound analogs as therapeutic agents.

References

A Comparative Analysis of Novel 2-Phenylthiazole Derivatives in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic 2-phenylthiazole derivatives is demonstrating significant potential as cytotoxic agents against a variety of human cancer cell lines. This guide offers a comparative overview of their in vitro performance, detailing their cytotoxic efficacy, the experimental protocols used for their evaluation, and the underlying molecular pathways they influence.

The this compound scaffold has long been a privileged structure in medicinal chemistry, and recent innovations have yielded derivatives with potent anti-cancer properties.[1] Researchers have successfully synthesized and evaluated a diverse array of these compounds, revealing their ability to inhibit the growth of cancer cells at micromolar concentrations. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the current landscape of these promising anti-cancer compounds.

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of novel this compound derivatives has been assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data, summarized in the table below, highlights the varying degrees of potency of different derivatives across diverse cancer types.

Derivative SeriesCompound ID/ReferenceCancer Cell LineIC50 (µM)
2-Amino-4-phenylthiazole Derivatives Compound 5bHT29 (Colon)2.01[2]
A549 (Lung)-
HeLa (Cervical)-
Karpas299 (Lymphoma)-
Thiazolyl-Pyrazoline Derivatives Compound 10bA549 (Lung)4.2[1]
H441 (Lung)4.8[1]
NCI-H1650 (Lung, EGFR mutant)More effective than gefitinib[1]
NCI-H1975 (Lung, EGFR mutant)More effective than gefitinib[1]
Compound 10dA549 (Lung)2.9[1]
H441 (Lung)3.8[1]
NCI-H1650 (Lung, EGFR mutant)More effective than gefitinib[1]
NCI-H1975 (Lung, EGFR mutant)More effective than gefitinib[1]
Benzothiazole Derivatives Compound 3NCI-H522 (Lung)0.0223[1]
This compound-4-carboxamide Derivatives 3-Fluoro analogT47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)< 10 µg/mL[3]
4-Cl derivativeSKNMC (Neuroblastoma), HT-29 (Colon), MCF-7 (Breast)-
2-Cl, 4-Br derivativesSKNMC (Neuroblastoma), HT-29 (Colon), MCF-7 (Breast)Decreased cell viability in a concentration-dependent manner[4]

Experimental Protocols

The evaluation of the cytotoxic effects of these this compound derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard procedure for quantifying the cytotoxic effects of chemical compounds on cultured cells. The protocol involves the following steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 environment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives.[5] Each concentration is typically tested in triplicate.

  • Incubation: The treated cells are incubated for a further 72 hours under the same conditions.[5]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in culture medium is added to each well.

  • Formazan Solubilization: Following a few hours of incubation, the MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] One of the crucial mechanisms is the induction of programmed cell death, or apoptosis.

Several studies have indicated that these compounds can trigger apoptosis by modulating the Bcl-2 family of proteins.[6] Specifically, they can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[6]

G cluster_0 This compound Derivatives cluster_1 Apoptotic Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Derivative This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction by this compound derivatives.

Experimental Workflow

The process of evaluating the in vitro cytotoxicity of novel this compound derivatives follows a systematic workflow, from compound synthesis to data analysis.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Treatment Treatment with Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Acquisition Absorbance Measurement MTT_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Figure 2: Experimental workflow for in vitro cytotoxicity testing.

References

Comparative study of different synthetic routes to 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The efficient synthesis of this privileged structure is a critical aspect of drug discovery and process development. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the most common and innovative synthetic routes to this compound and its derivatives.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[1][2]Requires specialized microwave equipment.[1]
Suzuki Cross-Coupling Good to Excellent12 - 31 hoursHigh functional group tolerance, allows for complex phenyl substituents.[3]Requires pre-functionalized thiazole ring, palladium catalyst can be expensive.
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.[1]Primarily for 5-amino substituted thiazoles, limited scope for this compound.[4]

Synthetic Methodologies: An Overview

This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely employed method for the formation of the thiazole ring.[3] It involves the condensation of a thioamide, such as thiobenzamide, with an α-haloketone.[3] The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring.[3] This method is valued for its simplicity and the ready availability of starting materials.[3]

Reaction Scheme: (General representation of the Hantzsch Thiazole Synthesis)

Microwave-Assisted Hantzsch Synthesis

A significant advancement to the classical Hantzsch synthesis is the use of microwave irradiation. This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[2][5]

Suzuki Cross-Coupling Reaction

For the synthesis of 2-phenylthiazoles, the Suzuki cross-coupling is a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl group.[3] This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative.[3] The Suzuki coupling offers a high degree of functional group tolerance, allowing for the introduction of complex phenyl substituents.[3]

Reaction Scheme: (General representation of the Suzuki Cross-Coupling Reaction)

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles through the reaction of α-aminonitriles with reagents like dithioacids or carbon disulfide.[4] While effective for 5-amino substituted thiazoles, its direct application for the synthesis of this compound is less common.[1][4]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure for synthesizing a 2-amino-4-phenylthiazole derivative, which can be a precursor to this compound.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide

  • Methanol

Procedure:

  • A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round bottom flask for 12 hours.[6]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[6]

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[6]

  • The crude product is obtained and recrystallized from methanol.[6]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Amino-5-phenylthiazole

This protocol highlights the efficiency of microwave-assisted synthesis.

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine (0.01 mol)

  • Ethanol

Procedure:

  • Substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) are dissolved in 30 ml of ethanol.[7]

  • For the conventional method, the mixture is refluxed for 8 hours.[7]

  • For the microwave-assisted method, the reactants are irradiated in a microwave oven for a significantly shorter time (e.g., 3 minutes for 2-amino-5-phenylthiazole).[7]

  • After completion, the reaction mixture is precipitated, filtered, and dried.[7] The product is recrystallized from ethanol.[7] A comparison of the two methods shows a much higher yield and drastically reduced reaction time with microwave irradiation.[7]

Protocol 3: Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles

This protocol demonstrates the general procedure for a Suzuki cross-coupling reaction to form an aryl-substituted thiazole derivative.

Materials:

  • 2-Amino-6-bromobenzothiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., dioxane/water)

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-6-bromobenzothiazole in a suitable solvent, the corresponding arylboronic acid, palladium catalyst, and base are added.[3]

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 95 °C) for a designated time (e.g., 31 hours), with progress monitored by TLC.[3]

  • After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[3]

  • The combined organic layers are washed, dried, and concentrated.[3] The crude product is then purified by column chromatography.[3]

Visualization of Synthetic Strategy Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route for this compound based on key experimental considerations.

G Comparative Study of Synthetic Routes to this compound cluster_criteria Evaluation Criteria A Define Target: this compound Derivative B Classical Hantzsch Synthesis A->B Well-established, broad scope C Microwave-Assisted Hantzsch A->C Rapid synthesis, high yield D Suzuki Cross-Coupling A->D Complex substituents, functional group tolerance E Cook-Heilbron Synthesis A->E 5-amino derivatives Yield Yield B->Yield Good to Excellent Time Reaction Time B->Time Hours to Days C->Yield Excellent C->Time Minutes D->Yield Good to Excellent Scope Substrate Scope D->Scope High Conditions Reaction Conditions E->Conditions Mild

Caption: A flowchart comparing synthetic routes to this compound.

References

The 2-Phenylthiazole Scaffold: A Critical Evaluation in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality molecular scaffolds is paramount to the success of a screening campaign. The 2-phenylthiazole motif has emerged as a privileged structure, frequently appearing as a core component in a variety of biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive comparison of the this compound scaffold against other common heterocyclic fragments, supported by experimental data and detailed protocols for validation. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when considering this scaffold for their FBDD projects.

The Role and Validation of Fragments in Drug Discovery

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[3] The initial hits, which typically have low affinity, are then optimized and grown into more potent drug candidates. The validation of these initial fragment hits is a critical step to ensure that they are not artifacts and represent viable starting points for medicinal chemistry efforts. Key validation techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[4][5][6]

Comparative Analysis of this compound and Other Heterocyclic Scaffolds

The utility of a fragment is often assessed by its ligand efficiency (LE), a measure of the binding energy per heavy atom. A higher LE indicates a more efficient binding interaction. While direct, comprehensive comparative studies of large fragment libraries across multiple targets are not always publicly available, we can compile and compare data from various screening campaigns to evaluate the performance of the this compound scaffold.

Table 1: Comparison of Binding Affinities and Ligand Efficiencies of Various Heterocyclic Fragments

Fragment ScaffoldTargetBinding Affinity (Kd/IC50)Molecular Weight (Da)Ligand Efficiency (LE)Reference
This compound Xanthine Oxidase48.6 nM (IC50)245.280.44[7]
This compound derivative (B9) Candida albicans CYP511 µg/mL (MIC)412.55N/A[2]
Thiazole derivative MurA<50% residual activity @ 500 µM~150-250N/A[8]
Aminothiazole VariousFrequent HittersVariableN/A[1]
Pyrazole derivative Xanthine OxidaseNot specified in abstractNot specified in abstractNot specified in abstract[7]
Benzofuran carboxamide Sortase ANot specified in abstractNot specified in abstractNot specified in abstract[9]
Indole derivative Not specifiedNot specifiedNot specifiedNot specified[9]

Note: Direct comparison of LE can be challenging due to variations in experimental conditions and assays (e.g., IC50 vs. MIC). Data is presented as available in the cited literature.

The data suggests that the this compound scaffold can yield highly potent inhibitors, as evidenced by the nanomolar IC50 value against Xanthine Oxidase.[7] However, it is also important to note that certain derivatives, such as 2-aminothiazoles, are known to be frequent hitters, potentially leading to non-specific interactions.[1][8] Therefore, careful validation and profiling are crucial when a thiazole-containing fragment is identified as a hit.

Experimental Protocols for Fragment Validation

The following are detailed protocols for the primary biophysical techniques used to validate the binding of fragments like this compound to their target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak fragment binding and can provide information about the binding site on the protein.[4][10][11] Saturation Transfer Difference (STD) NMR is a common ligand-observe experiment.[12]

Protocol for Saturation Transfer Difference (STD) NMR:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the this compound fragment in a compatible deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration typically in the range of 100 µM to 1 mM. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence and integrity of the fragment.

    • Set up the STD NMR experiment. This involves a selective saturation of protein resonances, typically in a region where no ligand signals are present (e.g., -1 to 0 ppm). A long saturation time (e.g., 2 seconds) is used to allow for magnetization transfer to binding ligands.

    • Acquire an off-resonance control spectrum where the saturation pulse is applied in a region with no protein or ligand signals (e.g., 30 ppm).

    • The STD effect is observed as the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Calculate the difference spectrum (off-resonance - on-resonance). Signals that appear in the difference spectrum belong to the binding fragment.

    • The intensity of the STD signals can be used to estimate the binding affinity and to map the binding epitope of the fragment.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time kinetic data on fragment binding, including association and dissociation rates.[5][13][14]

Protocol for SPR-based Fragment Screening:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to maximize the signal for small fragment binding while avoiding mass transport limitations.

  • Fragment Library Preparation:

    • Prepare stock solutions of the this compound fragment and other library compounds in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (e.g., 10-200 µM). The final DMSO concentration in the running buffer and the fragment solutions must be identical to minimize bulk refractive index effects.[13][15]

  • SPR Analysis:

    • Equilibrate the sensor surface with running buffer.

    • Inject the fragment solutions over the sensor surface and a reference surface (a blank channel or a channel with an unrelated immobilized protein) to subtract non-specific binding and bulk effects.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. A change in RU upon injection indicates binding.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Process the sensorgrams to correct for bulk refractive index changes and non-specific binding.

    • Binding responses are typically measured at equilibrium.

    • For hit validation, a dose-response experiment is performed by injecting the fragment at various concentrations to determine the binding affinity (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[3][16]

Protocol for Crystallographic Fragment Screening:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that are robust and diffract to a high resolution. The crystallization conditions must be reproducible.[17]

  • Fragment Soaking:

    • Prepare a soaking solution containing the this compound fragment at a high concentration (e.g., 1-10 mM) in a cryoprotectant solution. The solvent used to dissolve the fragment (e.g., DMSO) should be compatible with the crystals.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Processing:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map.

  • Structure Solution and Refinement:

    • Solve the crystal structure by molecular replacement using a previously determined structure of the protein.

    • Carefully examine the electron density map for evidence of the bound fragment.

    • If a clear density for the fragment is observed, build the fragment into the model and refine the structure.

    • The final refined structure will reveal the binding pose and the interactions of the fragment with the protein.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in drug discovery. The following are Graphviz diagrams representing a general fragment screening workflow and a simplified signaling pathway that could be targeted by a this compound-based inhibitor.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization fs_library Fragment Library (incl. This compound) fs_screening Primary Screen (NMR, SPR, etc.) fs_library->fs_screening fs_hits Initial Hits fs_screening->fs_hits hv_validation Biophysical Validation (SPR, NMR) fs_hits->hv_validation hv_crystallography X-ray Crystallography hv_validation->hv_crystallography hv_validated Validated Hits hv_crystallography->hv_validated lo_sbd Structure-Based Design hv_validated->lo_sbd lo_synthesis Chemical Synthesis lo_sbd->lo_synthesis lo_synthesis->lo_sbd Iterative Cycles lo_lead Lead Compound lo_synthesis->lo_lead

Caption: A generalized workflow for fragment-based drug discovery.

Signaling_Pathway cluster_pathway Simplified Fungal Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol cyp51->intermediate ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor This compound Inhibitor (e.g., B9) inhibitor->cyp51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point in fragment-based drug discovery, with demonstrated potential to be developed into potent inhibitors for a range of biological targets.[2][7] Its validation relies on a suite of biophysical techniques, including NMR, SPR, and X-ray crystallography, each providing a different and complementary layer of information about the fragment's interaction with the target protein. However, the propensity of some thiazole derivatives to act as non-specific inhibitors or frequent hitters necessitates a rigorous validation workflow.[1][8] By employing the detailed protocols outlined in this guide and carefully analyzing the comparative data, researchers can effectively leverage the strengths of the this compound scaffold while mitigating its potential liabilities, ultimately increasing the probability of success in their drug discovery endeavors.

References

Comparison of the antifungal efficacy of 2-Phenylthiazole derivatives with commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that novel 2-phenylthiazole derivatives exhibit promising antifungal activity, often comparable or superior to existing commercial fungicides against a range of pathogenic fungi. These findings highlight the potential of this class of compounds in the development of new and effective antifungal agents.

Recent research into the antifungal properties of synthetic this compound derivatives has demonstrated their significant potential as alternatives to conventional fungicides. Studies have shown that specific derivatives display potent inhibitory effects against various fungal strains, including those resistant to currently available treatments. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound derivatives has been quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50). Lower values for these metrics indicate higher antifungal potency. The following tables summarize the comparative activity of selected this compound derivatives and commercial fungicides against various fungal pathogens, as reported in recent literature.

CompoundSclerotinia sclerotiorum EC50 (mg/L)Botrytis cinerea EC50 (mg/L)Rhizoctonia cerealis EC50 (mg/L)Rhizoctonia solani In vivo activity (%) @ 10 mg/LReference
Derivative 10c 4.907.577.84>80%[1]
Thifluzamide 4.3510.3522.12>90%[1]
Derivative 9ac --1.09 - 4.9590%[2]
Thifluzamide 4.88-23.0980%[2]
Derivative 9cd 0.72---[2]
Derivative 6g 0.6-6.2-[2]
Thifluzamide 4.4-22.1-[2]
Derivative 5b 0.51-->50%[3]
Carbendazim 0.57---[3]
Thifluzamide ---72.92% (inhibition rate)[3]
CompoundCandida albicans MIC (μg/mL)Candida parapsilosis MIC (μg/mL)Cryptococcus neoformans MIC (μg/mL)Reference
Derivative B9 Potent inhibitory activityModerate activityPotent inhibitory activity[4][5]
Fluconazole 1-16 (for lead compound)--[4]
Derivative 7a, 7b, 7c 3.9--[6]
Fluconazole 15.62--[6]
Derivative 2e 2.37-4.75 (IC50 in μM)1.23-2.47 (IC50 in μM)-[7]
Ketoconazole Similar to 2eSimilar to 2e-[7]
EM-01D2 Lower than Fluconazole & Amphotericin B--[8]
CompoundMagnaporthe oryzae EC50 (μg/mL)Reference
Derivative E26 1.29[9]
Isoprothiolane (IPT) 3.22[9]
Phenazine-1-carboxylic acid (PCA) 27.87[9]

Experimental Protocols

The evaluation of antifungal efficacy involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the comparative studies.

In Vitro Antifungal Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeast-like fungi.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium.

  • Preparation of Test Compounds: The this compound derivatives and commercial fungicides are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in the wells containing the appropriate culture medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring the optical density. For some fungi, the endpoint is MIC80, which is the concentration that inhibits 80% of growth compared to the control.[4]

In Vitro Antifungal Activity (Mycelial Growth Rate Method)

This method is commonly used for filamentous fungi to determine the EC50 value.

  • Preparation of Test Plates: The test compounds are dissolved in a solvent and added to a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined from the dose-response curve.[3][9]

In Vivo Antifungal Activity Assay

This assay evaluates the protective efficacy of the compounds on a host organism.

  • Plant Preparation: Healthy plants (e.g., rapeseed or rice seedlings) are cultivated under controlled conditions.

  • Compound Application: A solution of the this compound derivative or commercial fungicide at a specific concentration is sprayed evenly onto the leaves of the plants.

  • Inoculation: After the leaves have dried, they are inoculated with a mycelial plug or a spore suspension of the target fungus.

  • Incubation: The plants are maintained in a high-humidity environment at an appropriate temperature to facilitate infection.

  • Disease Assessment: After a set incubation period, the disease severity is assessed by measuring the lesion diameter or the percentage of diseased leaf area. The protective effect is calculated as the percentage of disease reduction compared to the untreated, inoculated control plants.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antifungal efficacy of novel compounds.

Antifungal_Efficacy_Workflow cluster_invitro In Vitro Assays cluster_mic MIC Determination (Yeast) cluster_ec50 EC50 Determination (Filamentous) cluster_invivo In Vivo Assay prep_compounds Prepare Test Compounds (Derivatives & Fungicides) mic_assay Broth Microdilution Assay prep_compounds->mic_assay ec50_assay Mycelial Growth Rate Assay prep_compounds->ec50_assay compound_app Apply Test Compounds prep_compounds->compound_app prep_fungi Prepare Fungal Inoculum (Yeast/Filamentous) prep_fungi->mic_assay prep_fungi->ec50_assay inoculation Inoculate with Fungus prep_fungi->inoculation mic_result Determine MIC mic_assay->mic_result end_invitro In Vitro Results mic_result->end_invitro ec50_result Determine EC50 ec50_assay->ec50_result ec50_result->end_invitro plant_prep Prepare Host Plants plant_prep->compound_app compound_app->inoculation assessment Assess Disease Severity inoculation->assessment invivo_result Calculate Protective Efficacy assessment->invivo_result end_invivo In Vivo Results invivo_result->end_invivo start Start start->prep_compounds start->prep_fungi

Caption: Workflow for antifungal efficacy evaluation.

This guide provides a comparative overview of the antifungal efficacy of this compound derivatives against commercial fungicides, supported by quantitative data and detailed experimental protocols. The promising results from various studies underscore the importance of continued research in this area to develop novel and more effective antifungal therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenylthiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenylthiazole, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, recognizing its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Therefore, all handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Adherence to all institutional, local, and national regulations is mandatory.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Waste Collection and Storage:

    • Solid Waste: Unused or contaminated solid this compound, as well as contaminated materials such as pipette tips, weighing paper, and gloves, should be collected in a designated, leak-proof solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[2]

    • Store waste containers in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials. The storage area should have secondary containment to mitigate spills.

  • Disposal of Empty Containers:

    • Thoroughly empty the original container of all residual this compound.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[3]

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] After appropriate rinsing, the container can be defaced of its label and disposed of according to institutional guidelines for non-hazardous waste.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2]

Quantitative Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on established safety protocols for hazardous chemical waste management.

Disposal Workflow for this compound

cluster_start cluster_ppe cluster_classification cluster_segregation cluster_containers cluster_storage cluster_disposal cluster_end start Start: Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste Liquid store Store in Designated Secondary Containment Area solid_waste->store liquid_waste->store contact_ehs Contact EHS/Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenylthiazole. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following risks:

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][4]

Hazard Pictogram:

  • GHS07: (Exclamation Mark) - Indicates that the substance may be an irritant (skin and eye), a skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this compound. The following PPE is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Chemical Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[5][6]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[5][6]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[2][5][7]
Body Protection Laboratory CoatLong-sleeved, chemical-resistantProtects skin and personal clothing from contamination.[2][5]
Respiratory Protection Chemical Fume HoodCertified and properly functioningPrimary engineering control to minimize inhalation exposure.[5][6]
N95 RespiratorNIOSH-approvedRequired when handling powders outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust.[5][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and procedural integrity.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling & Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Verify Spill Kit Accessibility prep3->prep4 handle1 Weigh/Measure Compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow diagram for the safe handling of this compound.

A. Pre-Handling Preparation:

  • Review Documentation: Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[6]

  • PPE Inspection: Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Work Area Setup: Designate a specific work area within a certified chemical fume hood. Ensure the area is clean and uncluttered.[8]

  • Emergency Readiness: Confirm that a spill kit and emergency eyewash/shower stations are accessible.[2]

B. Handling the Compound:

  • Engineering Controls: Perform all manipulations of this compound, especially when in solid/powder form, within the fume hood to prevent the inhalation of dust or vapors.[2][5][6]

  • Avoid Contact: Use appropriate tools (spatulas, forceps) to handle the compound, preventing direct contact with skin and gloves.

  • Minimize Dust: Handle the solid compound carefully to minimize the generation of dust. If preparing a solution, add the solid to the solvent slowly to avoid splashing.[6]

C. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent, followed by soap and water.

  • Waste Segregation: Collect all waste materials contaminated with this compound in a designated hazardous waste container.

  • PPE Removal: Carefully remove gloves and other disposable PPE, placing them in the solid hazardous waste container to avoid cross-contamination.[6]

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

Waste TypeDisposal ProtocolContainer Requirements
Unused/Waste this compound Collect as hazardous chemical waste. DO NOT dispose of down the drain.[9]Sealable, chemically compatible container with a completed EHS Hazardous Waste Label.[10]
Contaminated Solid Waste Collect items like gloves, pipette tips, and bench paper as solid hazardous waste.[9]Lined, sealable container clearly marked as "Solid Hazardous Waste".[10]
Contaminated Glassware Rinse with a suitable solvent (collecting the rinsate as liquid hazardous waste), then wash thoroughly.N/A
Empty Containers Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposal according to institutional guidelines.N/A

Arranging for Disposal: Once a waste container is full, seal it and arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

Emergency Procedures: Exposure Response

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[2][5]
Skin Contact Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of soap and water. Seek medical attention if irritation occurs or persists.[2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Rinse mouth with water. DO NOT induce vomiting. Get emergency medical help immediately.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylthiazole
Reactant of Route 2
Reactant of Route 2
2-Phenylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.